molecular formula C7H7N3O2 B178134 ethyl 5-cyano-1H-pyrazole-4-carboxylate CAS No. 119741-57-0

ethyl 5-cyano-1H-pyrazole-4-carboxylate

Cat. No.: B178134
CAS No.: 119741-57-0
M. Wt: 165.15 g/mol
InChI Key: YIFOMNFBIJFEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFOMNFBIJFEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558208
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119741-57-0
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and well-documented synthetic route to Ethyl 5-Cyano-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of a key intermediate, Ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by a Sandmeyer reaction to introduce the cyano functionality.

This guide presents detailed experimental protocols, quantitative data in tabular format for clarity, and a visual representation of the synthetic pathway to facilitate a thorough understanding of the process.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclocondensation of Ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate to yield Ethyl 5-amino-1H-pyrazole-4-carboxylate. The subsequent step employs a Sandmeyer reaction to convert the 5-amino group of the pyrazole intermediate into the target 5-cyano functionality.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Ethyl 5-amino-1H-pyrazole-4-carboxylate Ethyl 5-amino-1H-pyrazole-4-carboxylate Ethyl (ethoxymethylene)cyanoacetate->Ethyl 5-amino-1H-pyrazole-4-carboxylate Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ethyl 5-amino-1H-pyrazole-4-carboxylate Diazonium Salt Intermediate Diazonium Salt Intermediate Ethyl 5-amino-1H-pyrazole-4-carboxylate->Diazonium Salt Intermediate 1. NaNO2, HCl 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuCN, KCN

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ring.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar equivalent)
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.181.0
Hydrazine hydrate (80% solution)N₂H₄·H₂O50.061.0 - 1.2
Ethanol (absolute)C₂H₅OH46.07Solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 5-amino-1H-pyrazole-4-carboxylate as a solid.

Expected Yield: The reported yields for this type of reaction are generally high, often exceeding 80%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the 5-amino group to a 5-cyano group.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar equivalent)
Ethyl 5-amino-1H-pyrazole-4-carboxylateC₇H₉N₃O₂167.171.0
Sodium NitriteNaNO₂69.001.1
Hydrochloric Acid (concentrated)HCl36.46Excess
Copper(I) CyanideCuCN89.561.2
Potassium CyanideKCN65.121.2
WaterH₂O18.02Solvent
Dichloromethane or Ethyl Acetate--Extraction Solvent

Procedure:

  • Diazotization:

    • Suspend Ethyl 5-amino-1H-pyrazole-4-carboxylate in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Expected Yield: Yields for Sandmeyer reactions can be variable but are typically in the moderate to good range.

III. Quantitative Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.18Colorless to yellow solid/liquid
Ethyl 5-amino-1H-pyrazole-4-carboxylateC₇H₉N₃O₂167.17Solid
This compoundC₇H₇N₃O₂177.16Solid

Table 2: Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperatureTypical Reaction Time
1CyclocondensationEthyl (ethoxymethylene)cyanoacetate, Hydrazine HydrateEthanolReflux2-4 hours
2Sandmeyer ReactionDiazonium salt, CuCN/KCNWater0-60 °C2-4 hours

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

logical_workflow start Start step1 Step 1: Synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate start->step1 purification1 Isolate and Purify Intermediate step1->purification1 step2 Step 2: Sandmeyer Reaction (Diazotization & Cyanation) purification1->step2 workup Reaction Workup & Extraction step2->workup purification2 Final Purification (Chromatography/Recrystallization) workup->purification2 analysis Characterization (NMR, MS, etc.) purification2->analysis end End Product: This compound analysis->end

Caption: Logical workflow for the synthesis of the target compound.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform appropriate risk assessments before undertaking these procedures. The provided protocols are based on established chemical principles and literature precedents for similar transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity in a specific laboratory setting.

An In-depth Technical Guide to Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its Derivatives: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Given the prevalence of its derivatives in contemporary drug discovery, this document also presents comparative data for its N-substituted analogs, offering valuable insights for the design and development of novel therapeutics.

Core Chemical Properties

This compound serves as a foundational structure for a diverse range of biologically active molecules. While extensive experimental data for the parent compound is limited, its fundamental properties, alongside those of its key derivatives, are summarized below. This comparative table offers a clear overview of how substitution at the N1 position of the pyrazole ring influences the physicochemical characteristics of the molecule.

PropertyThis compoundEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Molecular Formula C₇H₇N₃O₂C₇H₁₁N₃O₂[1]
Molecular Weight 165.15 g/mol 169.18 g/mol [1]
Appearance Not specifiedSolid[1]
Melting Point Not specified96-100 °C[1]
Boiling Point Not specifiedNot available
Solubility Not specifiedNot available
CAS Number 100139-95-5 (May vary)31037-02-2[1]

Synthesis and Experimental Protocols

The synthesis of the pyrazole core, particularly the 5-aminopyrazole-4-carbonitrile scaffold from which this compound derivatives are often derived, is a well-established process in organic chemistry. A common and efficient method involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A versatile and widely used method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.

Experimental Protocol:

  • To a solution of the desired aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL), (ethoxymethylene)malononitrile (1.0 mmol) is added slowly with stirring.

  • The reaction mixture is then brought to reflux under a nitrogen atmosphere for a period ranging from 30 minutes to 4 hours, depending on the specific substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

This general procedure can be adapted for the synthesis of a wide variety of N-substituted pyrazole derivatives by selecting the appropriate hydrazine starting material.

G General Synthesis of 5-Aminopyrazole-4-carbonitriles cluster_start Starting Materials cluster_process Reaction Conditions cluster_purification Workup and Purification ArylHydrazine Aryl Hydrazine Solvent Ethanol (Solvent) ArylHydrazine->Solvent EMM (Ethoxymethylene)malononitrile EMM->Solvent Reflux Reflux (Heat) Solvent->Reflux Cooling Cooling & Solvent Evaporation Reflux->Cooling ColumnChrom Column Chromatography Cooling->ColumnChrom Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile ColumnChrom->Product

A simplified workflow for the synthesis of 5-aminopyrazole-4-carbonitriles.

Applications in Drug Discovery and Development

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of this compound have been extensively investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Pyrazole Derivatives as Kinase Inhibitors

A significant area of research focuses on the development of pyrazole-based compounds as protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring can act as a versatile scaffold for designing inhibitors that target the ATP-binding site of kinases.

Mechanism of Action: Covalent Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent advancements have led to the development of pyrazole derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[4] These inhibitors are designed to form a permanent covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR, leading to irreversible inhibition of its signaling activity. This approach can offer advantages in terms of potency and duration of action.

The drug discovery process for such inhibitors typically involves a structured workflow, from initial screening to the identification of a clinical candidate.

G Workflow for Covalent FGFR Inhibitor Discovery cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation VirtualScreening Virtual Screening of Pyrazole Library HitID Hit Identification VirtualScreening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR CovalentWarhead Introduction of Covalent Warhead (e.g., Acrylamide) SAR->CovalentWarhead PotencySelectivity Optimization of Potency and Selectivity CovalentWarhead->PotencySelectivity InVitro In Vitro Assays (Enzymatic and Cellular) PotencySelectivity->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET Candidate Clinical Candidate ADMET->Candidate

A logical workflow for the discovery of covalent FGFR inhibitors.

The development of covalent pyrazole-based FGFR inhibitors represents a promising strategy in targeted cancer therapy, addressing the challenges of drug resistance and enhancing therapeutic efficacy. The versatility of the this compound scaffold continues to make it a valuable starting point for the design of next-generation kinase inhibitors and other important therapeutic agents.

References

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of detailed public data on the unsubstituted "ethyl 5-cyano-1H-pyrazole-4-carboxylate," this document focuses on the well-characterized and commercially available analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 31037-02-2). This guide summarizes its physicochemical properties, spectral data, and a representative synthetic protocol. Furthermore, it explores its significant role as a precursor in the development of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Introduction

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1] Their versatile chemical nature allows for the synthesis of a diverse range of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[2][3]

Physicochemical and Spectral Data

A comprehensive summary of the known quantitative data for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is presented below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 31037-02-2--INVALID-LINK--
Molecular Formula C₇H₁₁N₃O₂--INVALID-LINK--
Molecular Weight 169.18 g/mol --INVALID-LINK--
Appearance Pale yellow crystals or powder--INVALID-LINK--
Melting Point 96-100 °C--INVALID-LINK--
Assay ≥97%--INVALID-LINK--
LogP (calculated) 0.7--INVALID-LINK--
Spectral Data
Spectrum TypeKey FeaturesSource
Mass Spectrum (EI) Molecular Ion (M+): 169 m/z--INVALID-LINK--
Infrared (IR) Spectrum Characteristic peaks for N-H, C=O, and C-N bonds--INVALID-LINK--

Synthesis and Experimental Protocols

Representative Synthesis of a 5-Aminopyrazole Derivative

Reaction: Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester

Procedure:

  • A solution of phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 ml of ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 6 hours.

  • The mixture is then allowed to stand at room temperature for approximately 48 hours.

  • Following this, the mixture is refluxed for an additional 8 hours.

  • The reaction mixture is then poured into ice water, leading to the precipitation of the solid product.

  • The precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to yield the purified 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

A generalized workflow for the synthesis of such pyrazole derivatives is illustrated below.

G General Synthesis Workflow for 5-Aminopyrazole Derivatives cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Hydrazine Hydrazine Derivative (e.g., Methylhydrazine) Condensation Condensation Reaction (in Ethanol, Reflux) Hydrazine->Condensation Carbonyl Three-Carbon Component (e.g., Ethyl (ethoxymethylene)cyanoacetate) Carbonyl->Condensation Precipitation Precipitation (in Ice Water) Condensation->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Crude Product Product Purified 5-Aminopyrazole Derivative Recrystallization->Product

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Role in Drug Discovery and Development

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable scaffold for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds that has shown significant potential as kinase inhibitors.[2] One of the key targets for these inhibitors is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 and its Role in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, driving the inflammatory response.[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[5]

Development of IRAK4 Inhibitors

The development of small molecule inhibitors of IRAK4 is an active area of research for the treatment of various inflammatory conditions. Pyrazole-based compounds have emerged as a promising class of IRAK4 inhibitors.[6][7] Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate provides a versatile starting point for the synthesis of these inhibitors. Through a series of chemical modifications, this core can be elaborated into complex molecules that bind to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity and blocking the downstream inflammatory signaling cascade.

The general process of developing such inhibitors from a pyrazole core is outlined below.

G Drug Development Workflow for Pyrazole-Based IRAK4 Inhibitors Start Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Synth Chemical Synthesis & Library Generation Start->Synth Screen High-Throughput Screening (IRAK4 Kinase Assay) Synth->Screen LeadID Lead Identification (Potency & Selectivity) Screen->LeadID LeadOp Lead Optimization (ADME/Tox Properties) LeadID->LeadOp Preclinical Preclinical Studies (In Vivo Models) LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for developing pyrazole-based IRAK4 inhibitors.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

G Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inhibitor Pyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4's role in TLR/IL-1R signaling and inhibitor action.

Conclusion

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a fundamentally important building block in contemporary drug discovery. Its utility as a precursor for the synthesis of potent kinase inhibitors, particularly for IRAK4, highlights its significance in the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational understanding of its properties and its application in the rational design of targeted therapies. Further research into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource for understanding the physicochemical properties of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document provides a summary of available physical properties for the target molecule and structurally related pyrazole derivatives. Additionally, a generalized experimental workflow for determining solubility is presented to guide researchers in their laboratory investigations.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compoundNot AvailableC₇H₇N₃O₂165.15Not AvailableNot AvailableData not found in searches.[1]
Ethyl Pyrazole-4-Carboxylate37622-90-5C₆H₈N₂O₂140.1478-80138-140 / 3 mmHgMiscible with acetone.[2]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2C₇H₁₁N₃O₂169.1896-100Not AvailableSolid form.[3][4]
ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate98477-12-4C₁₁H₁₅N₃O₂221.26Not AvailableNot Available[5][6]
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate93764-93-3C₁₃H₁₂N₄O₂256.26Not AvailableNot Available[7]

Note: The information in this table is compiled from various sources. The absence of data indicates that it was not found in the public domain search results.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for determining the solubility of a compound accurately. Below is a generalized workflow that can be adapted for this compound.

General Experimental Workflow for Solubility Determination

The following diagram outlines a common procedure for determining the thermodynamic solubility of a compound using the shake-flask method, which is considered the gold standard.

Solubility Determination Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent System prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate Shake/Stir separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate sample_supernatant Sample Supernatant separate->sample_supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample_supernatant->quantify calculate Calculate Solubility quantify->calculate

Caption: Generalized workflow for thermodynamic solubility determination.

Detailed Steps for the Shake-Flask Method:

  • Preparation: Accurately weigh a sample of this compound. Prepare the desired solvent system (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter to ensure no solid particles are present in the liquid phase.

  • Quantification: A precise volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved compound in this sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Relationships in Pyrazole Chemistry

The synthesis of various pyrazole derivatives often involves multi-step reactions. The following diagram illustrates a generalized logical flow for the synthesis of pyrazole-carboxamides, which are structurally related to the target compound.

Generalized Synthesis Logic cluster_StartingMaterials Starting Materials cluster_ReactionSteps Reaction Steps cluster_Product Product pyrazole_acid Pyrazole Carboxylic Acid acid_chloride_formation Acid Chloride Formation (e.g., with SOCl₂) pyrazole_acid->acid_chloride_formation amine Amine Derivative amidation Amidation Reaction amine->amidation acid_chloride_formation->amidation final_product Pyrazole-Carboxamide amidation->final_product

Caption: Logical flow for a typical pyrazole-carboxamide synthesis.

This guide provides a foundational understanding of this compound based on available data. The lack of specific solubility information highlights an area for future experimental investigation. The provided experimental workflow offers a robust starting point for researchers aiming to characterize this and other novel compounds.

References

"starting materials for ethyl 5-cyano-1H-pyrazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for ethyl 5-cyano-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the requisite starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound proceeds through a two-step sequence. The initial step involves the formation of a pyrazole ring via the condensation of a substituted acrylate with hydrazine, yielding an amino-pyrazole intermediate. The subsequent step entails the conversion of the amino group to the desired cyano functionality, typically achieved through a Sandmeyer reaction.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction A Ethyl Cyanoacetate D Ethyl (E)-2-cyano-3-ethoxyacrylate A->D Acetic Anhydride B Triethyl Orthoformate B->D Acetic Anhydride C Hydrazine Hydrate E Ethyl 5-amino-1H-pyrazole-4-carboxylate C->E Ethanol, Reflux D->E Ethanol, Reflux F This compound E->F NaNO2, HCl, CuCN

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The initial phase of the synthesis involves the preparation of the key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. This is achieved through the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Starting Materials for Step 1:

The primary starting materials for this step are:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Hydrazine hydrate

Ethyl (E)-2-cyano-3-ethoxyacrylate is typically synthesized in situ or as a separate preliminary step from ethyl cyanoacetate and triethyl orthoformate.

Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate

A mixture of ethyl cyanoacetate and triethyl orthoformate is heated, often in the presence of a catalyst such as acetic anhydride, to yield ethyl (E)-2-cyano-3-ethoxyacrylate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

To a solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), hydrazine hydrate (1.8 mL, 29.5 mmol) is added dropwise.[1] The mixture is initially stirred at room temperature for a brief period and then heated to reflux overnight.[1] Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then extracted with ethyl acetate and washed with water and brine.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]

Quantitative Data for Step 1:
ReactantMolar EquivalentSolventReaction TimeTemperatureProduct YieldReference
Ethyl (E)-2-cyano-3-ethoxyacrylate1.0EthanolOvernightReflux99%[1]
Hydrazine Hydrate1.0EthanolOvernightReflux99%[1]
Ethyl ethoxymethylcyanoacetate1.0Ethanol4 hours80 °C to Reflux66.78%[1]
Hydrazine Hydrate2.5Ethanol4 hours80 °C to Reflux66.78%[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The second and final step is the conversion of the amino group of ethyl 5-amino-1H-pyrazole-4-carboxylate to a cyano group. The Sandmeyer reaction is a classic and effective method for this transformation.[2][3]

Starting Materials for Step 2:
  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other strong acid

  • Copper(I) cyanide (CuCN)

Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the primary amino group followed by cyanide displacement.

Diazotization: Ethyl 5-amino-1H-pyrazole-4-carboxylate is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper cyanide mixture. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature or gently heated to drive the reaction to completion. The product, this compound, is then isolated by extraction and purified by crystallization or chromatography.

Quantitative Data for Step 2:

Alternative Synthetic Routes

While the two-step process described above is the most common, other synthetic strategies can be envisioned or may be found in more specialized literature. These could include multicomponent reactions or the use of alternative starting materials. For instance, a one-pot, four-component reaction of enaminones, benzaldehyde, hydrazine, and ethyl cyanoacetate in water has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of these starting materials in constructing complex heterocyclic systems.[4]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the condensation of ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine to form ethyl 5-amino-1H-pyrazole-4-carboxylate. This intermediate is then converted to the final product via a Sandmeyer reaction. The starting materials are commercially available, and the procedures, while requiring careful control of reaction conditions, are standard in organic synthesis laboratories. This guide provides the necessary foundational information for researchers to successfully synthesize this important pyrazole derivative.

References

"ethyl 5-cyano-1H-pyrazole-4-carboxylate mechanism of formation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its rigid, planar structure and multiple functional groups offer a versatile scaffold for designing molecules with specific biological activities. This technical guide provides a detailed examination of the predominant mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data. The synthesis primarily involves a cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine, a robust and efficient method for constructing the pyrazole ring system.

Core Synthesis Pathway and Mechanism

The most common and direct synthesis of this compound is achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, with hydrazine hydrate.[1] This reaction proceeds via a well-established pathway involving nucleophilic substitution followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

The overall reaction is depicted below:

Overall_Reaction cluster_reactants Reactants cluster_product Product R1 Ethyl (ethoxymethylene)cyanoacetate P1 This compound R1->P1 + Hydrazine R2 Hydrazine Reaction_Mechanism Detailed Formation Mechanism start Ethyl (ethoxymethylene)cyanoacetate + Hydrazine step1 Nucleophilic Attack (Hydrazine on β-carbon) start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 Formation of C-N bond step2 Elimination of Ethanol intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 Release of C2H5OH step3 Intramolecular Conjugate Addition intermediate2->step3 intermediate3 Cyclized Intermediate (Non-aromatic) step3->intermediate3 Ring formation step4 Tautomerization (Proton Transfer) intermediate3->step4 product This compound (Final Product) step4->product Aromatization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Cool Solvent (Water/Ethanol) to 15-20°C prep2 Add Ethyl 2-cyano-3-ethoxyacrylate prep1->prep2 react1 Add Hydrazine Hydrate (15-20°C) prep2->react1 react2 Stir at 15-20°C (1 hr) react1->react2 react3 Stir at 25-30°C (3 hrs) react2->react3 react4 Heat to 40-45°C (2 hrs) react3->react4 workup1 Cool Reaction Mass to 0-5°C react4->workup1 workup2 Filter Solid Product workup1->workup2 workup3 Wash with Chilled Water workup2->workup3 workup4 Dry Product (50-55°C) workup3->workup4

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated significant VEGFR-2 inhibitory activity, with compound 3i exhibiting an IC50 value of 8.93 nM, which is more potent than the standard drug Sorafenib (IC50 = 30 nM). Another study reported a pyrazole derivative, compound 6b , as a promising dual VEGFR2/CDK-2 inhibitor with an IC50 of 0.2 µM for VEGFR2.

  • p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Pyrazole-based compounds have been developed as p38 MAPK inhibitors, showing anti-inflammatory and potential anticancer effects.

  • PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in many cancers. Pyrazoline chalcones have been shown to inhibit the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells. For example, compound 6b from a series of pyrazolinone chalcones exhibited an IC50 of 23.34 µM against the Caco-2 cell line and demonstrated inhibition of PI3K and Akt. Additionally, a series of thiophene-containing triaryl pyrazoline derivatives were found to be potent PI3Kγ inhibitors, with compound 3s showing an IC50 of 0.066 µM.

  • Other Kinase Targets: Pyrazole derivatives have also been shown to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle regulation. For example, compound 6b was identified as a dual VEGFR2/CDK-2 inhibitor with an IC50 of 0.458 µM for CDK-2. Furthermore, some pyrazole derivatives exhibit dual inhibitory activity against EGFR and VEGFR-2.

Non-Kinase Mechanisms

Beyond kinase inhibition, pyrazole derivatives can induce cancer cell death through other mechanisms, such as inducing apoptosis and arresting the cell cycle. For example, compound 3i was found to induce apoptosis in prostate cancer cells and arrest the cell cycle at the S-phase.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeTarget/Cell LineIC50/ActivityReference
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i )VEGFR-28.93 nM
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3a )VEGFR-238.28 nM
Pyrazole derivative (6b )VEGFR-20.2 µM
Pyrazole derivative (6b )CDK-20.458 µM
Pyrazole derivative (5a )VEGFR-20.267 µM
Pyrazole derivative (5a )CDK-20.311 µM
Pyrazole derivative (4a )VEGFR-20.55 µM
Pyrazole derivative (4a )CDK-20.205 µM
Thiophene-containing triaryl pyrazoline (3s )PI3Kγ0.066 µM
Pyrazolinone chalcone (6b )Caco-2 cells23.34 µM
Pyrazole derivative (3f )EGFR0.066 µM
Pyrazole derivative (3f )VEGFR-20.102 µM

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most prominent example being the selective COX-2 inhibitor, celecoxib. The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation.

COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The selective inhibition is attributed to the structural differences between the active sites of COX-1 and COX-2.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeTarget/AssayIC50/ActivityReference
CelecoxibCOX-2Selective Inhibition
Pyrazole derivative 11 COX-20.043 µM
Pyrazole derivative 12 COX-20.049 µM
Pyrazole derivative 15 COX-20.049 µM

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

The agar diffusion method, also known as the zone of inhibition test, is a widely used technique to evaluate the antimicrobial potency of chemical compounds.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrazole derivatives 21c and 23h Multi-drug resistant bacteriaMIC = 0.25 µg/mL

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their anticonvulsant properties and have shown efficacy in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are commonly used to evaluate the antiepileptic effects of new compounds. For instance, compound 6k from a series of pyrazolyl semicarbazones was identified as a promising anticonvulsant agent with an ED50 value of 20.4 mg/kg in the sc-PTZ model.

Quantitative Data: Anticonvulsant Activity of Pyrazole Derivatives

Compound/DerivativeAssayED50/ActivityReference
Pyrazolyl semicarbazone (6k )sc-PTZ in mice20.4 mg/kg

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Pyrazole Derivative Dilutions treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate 8. Calculate % Viability & IC50 read_absorbance->calculate

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method involves a colorimetric or fluorometric detection of prostaglandin G2, an intermediate product of the COX reaction.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Pyrazole derivative (test inhibitor)

  • Celecoxib (positive control)

  • Detection probe

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the pyrazole derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for a set period.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep 1. Prepare Reagents plate_setup 2. Add Enzyme, Cofactor, & Inhibitor to Plate reagent_prep->plate_setup initiate 3. Initiate Reaction with Arachidonic Acid plate_setup->initiate measure 4. Kinetic Measurement of Fluorescence initiate->measure calculate 5. Calculate % Inhibition & IC50 measure->calculate

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the resulting edema is measured.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazole derivative (test compound)

  • Positive control (e.g., indomethacin)

  • Pletysmometer or calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or the positive control to the animals via an appropriate route (e.g., oral gavage).

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization 1. Animal Acclimatization compound_admin 2. Compound Administration acclimatization->compound_admin carrageenan_injection 3. Carrageenan Injection into Paw compound_admin->carrageenan_injection edema_measurement 4. Measure Paw Edema Over Time carrageenan_injection->edema_measurement data_analysis 5. Calculate % Edema Inhibition edema_measurement->data_analysis

Zone of Inhibition Antimicrobial Assay

This assay is a qualitative method to determine the antimicrobial activity of a substance. It involves placing the test compound on an agar plate inoculated with a microorganism and observing the area of no growth around the compound.

Materials:

  • Bacterial or fungal strain

  • Nutrient agar plates

  • Sterile swabs

  • Pyrazole derivative (test compound)

  • Positive control (e.g., a known antibiotic)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of an agar plate evenly with a suspension of the test microorganism using a sterile swab.

  • Compound Application: Apply a sterile filter paper disc impregnated with the pyrazole derivative onto the center of the inoculated agar plate. A disc with the solvent can be used as a negative control, and a disc with a known antibiotic as a positive control.

  • Incubation: Incubate the plate under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone Measurement: After incubation, measure the diameter of the clear zone of no growth around the disc in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Zone_of_Inhibition_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis inoculation 1. Inoculate Agar Plate with Microorganism application 2. Apply Compound-impregnated Disc inoculation->application incubation 3. Incubate the Plate application->incubation measurement 4. Measure Zone of Inhibition incubation->measurement

Signaling Pathways

VEGFR-2 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> Ras [label="Activates"]; PLCg -> PKC; PI3K -> Akt; Ras -> Raf; PKC -> Raf; Akt -> Proliferation; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Pyrazole -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

PI3K/Akt Signaling Pathway

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth,\nProliferation, Survival", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds to"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=" "]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR; mTOR -> CellGrowth; Akt -> CellGrowth; Pyrazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: The PI3K/Akt signaling pathway and its inhibition by certain pyrazole derivatives.

p38 MAPK Signaling Pathway

// Nodes Stress [label="Stress Stimuli\n(e.g., Cytokines, UV)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; MK2 [label="MK2", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation,\nApoptosis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stress -> MAP3K [label="Activates"]; MAP3K -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> MK2; p38 -> TranscriptionFactors; MK2 -> Inflammation; TranscriptionFactors -> Inflammation; Pyrazole -> p38 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Overview of the p38 MAPK signaling cascade and its inhibition by pyrazole derivatives.

The pyrazole scaffold continues to be a highly privileged structure in the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of pyrazole derivatives, make them an attractive area for further research and development. This guide has provided a comprehensive overview of their key pharmacological properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. It is anticipated that continued exploration of the vast chemical space of pyrazole derivatives will lead to the discovery of novel and improved drugs for a wide range of diseases.

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 5-cyano-1H-pyrazole-4-carboxylate was publicly available at the time of this writing. The following guide is a synthesis of information from SDSs of closely related structural analogues, including but not limited to ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate and ethyl 4-cyano-1H-pyrazole-5-carboxylate. Researchers and drug development professionals should treat this information as a baseline and exercise caution, implementing full safety protocols appropriate for a novel chemical of unknown toxicity.

This technical whitepaper provides an in-depth guide to the safety and handling of this compound, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of specific safety data for this exact molecule, this guide extrapolates best practices from its close structural analogues. The information herein is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Hazard Identification and Classification

Based on data from analogous pyrazole carboxylate derivatives, this compound is anticipated to present the following hazards. The GHS classification is inferred and should be confirmed with experimental data when available.

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of a Structural Analogue (Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
AppearanceSolid
Melting Point96-100 °C

Exposure Controls and Personal Protection

To minimize exposure risk, a comprehensive personal protective equipment (PPE) strategy should be implemented. The following table outlines the recommended PPE based on the handling of analogous compounds.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield (EN 166).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or when heating the substance.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on established protocols for similar chemical compounds.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures and Accidental Release

Firefighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release: In the case of a spill, the following workflow should be initiated.

Spill_Response_Workflow cluster_0 Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Spilled Material into a sealed container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste according to regulations decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Handling and Storage

Prudent handling and storage practices are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound are not available. It is recommended to handle this compound as potentially harmful to aquatic life and to prevent its release into the environment. All waste material should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols: Detailed experimental protocols for the synthesis of related pyrazole carboxylates can be found in the chemical literature. One common synthetic route involves the reaction of a hydrazine derivative with a suitable cyanoacetate precursor. For instance, the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester involves the refluxing of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol. The reaction mixture is then processed to isolate the product. Researchers developing protocols for this compound should consult relevant literature and perform a thorough risk assessment before commencing any experimental work.

Conclusion

While a comprehensive safety profile for this compound is yet to be established, a conservative approach based on the known hazards of its structural analogues is warranted. Adherence to the handling, storage, and emergency procedures outlined in this guide will provide a strong foundation for the safe utilization of this compound in research and development settings. It is imperative that all work with this and other novel chemical entities be conducted with a proactive safety culture and in strict accordance with all institutional and regulatory guidelines.

An In-depth Technical Guide to Ethyl 5-cyano-1H-pyrazole-4-carboxylate: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both a cyano and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of fused heterocyclic systems. Notably, derivatives of this compound have demonstrated potent inhibitory activity against key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthesis of the Core Scaffold

While numerous synthetic routes exist for substituted ethyl 5-cyano-1H-pyrazole-4-carboxylates, a general and efficient method for the preparation of the unsubstituted core scaffold involves a multi-component reaction. A plausible synthetic pathway is the condensation of ethyl cyanoacetate, a source of hydrazine, and a suitable three-carbon synthon.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate or hydrazine dihydrochloride

  • Triethyl orthoformate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of ethyl cyanoacetate (1 equivalent) in absolute ethanol, add triethyl orthoformate (1.1 equivalents).

  • To this mixture, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1 equivalent) or hydrazine dihydrochloride (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Physicochemical and Spectroscopic Data

Comprehensive characterization using various analytical techniques is crucial for confirming the structure and purity of this compound. The following tables summarize the expected physicochemical properties and representative spectroscopic data, compiled from literature data for closely related derivatives.

Table 1: Physicochemical Properties of this compound Derivatives

PropertyValueReference Compound(s)
Molecular FormulaC₇H₇N₃O₂Unsubstituted
Molecular Weight165.15 g/mol Unsubstituted
AppearanceWhite to off-white solidDerivatives
Melting PointVaries with substitution (e.g., 96-100 °C for 1-methyl derivative)Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Table 2: Spectroscopic Data for this compound Derivatives

TechniqueDataReference Compound(s)
¹H NMR δ (ppm): 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 8.0-8.5 (s, 1H, pyrazole-H), 13.0-14.0 (br s, 1H, NH)Substituted pyrazole-4-carboxylates
¹³C NMR δ (ppm): 14.5 (-CH₃), 61.0 (-OCH₂-), 95.0 (C4), 115.0 (-CN), 140.0 (C3), 150.0 (C5), 162.0 (C=O)Substituted pyrazole-4-carboxylates
IR ν (cm⁻¹): 3200-3400 (N-H stretch), 2230-2240 (C≡N stretch), 1700-1720 (C=O stretch), 1600-1620 (C=N stretch)Derivatives
Mass Spec. m/z: 166 [M+H]⁺Predicted for unsubstituted

Key Reactions and Synthetic Utility

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic compounds with significant biological activities. A primary application is in the construction of pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves the transformation of the 5-cyano group into an amino or related functional group, followed by cyclization with a one-carbon synthon.

Step 1: Amination of the Pyrazole Ring

A common strategy involves the synthesis of the 5-amino pyrazole derivative first. For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine yields the corresponding ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

  • Reflux the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1 equivalent) in an excess of formamide for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound, highlighting its role as a key intermediate.

G cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives start Ethyl Cyanoacetate + Hydrazine Derivative intermediate Ethyl 5-amino-1-substituted- 1H-pyrazole-4-carboxylate start->intermediate Condensation product 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate->product Cyclization cyclization_reagent Formamide cyclization_reagent->product modification Further Functionalization (e.g., Chlorination, Amination) product->modification final_product Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives modification->final_product

Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of protein kinases involved in cancer progression, such as VEGFR-2 and CDK2.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival.[3][4] Pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking these downstream effects.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidines.
Inhibition of CDK2 Signaling

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[5] Dysregulation of CDK2 activity is a common feature of many cancers. CDK2, in complex with cyclin E or cyclin A, phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[6] By inhibiting CDK2, pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell proliferation.

The following diagram illustrates the role of CDK2 in the cell cycle and its inhibition.

G cluster_cell_cycle Cell Cycle Progression cluster_cdk2_pathway CDK2 Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases E2F->S Promotes Entry Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->CDK2 Inhibits

Role of CDK2 in the cell cycle and its inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and amenability to chemical modification make it an attractive starting material for the generation of compound libraries targeting various biological pathways. The demonstrated success of its pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of VEGFR-2 and CDK2 underscores the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and holds promise for the development of novel and effective therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemical properties and biological potential of this important heterocyclic building block.

References

Methodological & Application

Application Notes and Protocols: Reactions of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations of ethyl 5-cyano-1H-pyrazole-4-carboxylate. This versatile building block is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections describe detailed procedures for hydrolysis, amidation, reduction of the cyano group, and its conversion into fused pyrazolo[3,4-d]pyrimidine systems.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester in this compound to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amidation or other coupling reactions.

Quantitative Data for Hydrolysis
ProductReagentsSolventTemperatureTimeYieldReference
5-Cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acidPotassium HydroxideEthanolReflux5 min72%[1]

Note: The provided data is for a closely related substrate, 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. The protocol is expected to be adaptable for the hydrolysis of this compound.

Experimental Protocol: Hydrolysis

Materials:

  • Ethyl 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Potassium hydroxide (1.1 eq)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol (approx. 6 mL per gram of hydroxide).

  • In a separate flask, dissolve ethyl 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 15 mL per gram of ester) and bring the solution to reflux.

  • Slowly add the ethanolic potassium hydroxide solution to the refluxing ester solution.

  • Continue heating the reaction mixture on a steam bath for 5 minutes.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting solution.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitated product by filtration and dry to obtain 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid.[1]

G start Start dissolve_koh Dissolve KOH in Ethanol start->dissolve_koh dissolve_ester Dissolve Ester in Ethanol start->dissolve_ester add_koh Add KOH Solution dissolve_koh->add_koh reflux Reflux Ester Solution dissolve_ester->reflux reflux->add_koh heat Heat (5 min) add_koh->heat quench Pour into Ice-Water heat->quench filter1 Filter quench->filter1 acidify Acidify with HCl filter1->acidify filter2 Collect Product acidify->filter2 end End filter2->end

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Amidation of the Carboxylate Group

The conversion of the ethyl carboxylate to a primary amide can be achieved through direct reaction with ammonia. This transformation is a key step in the synthesis of various bioactive molecules.

Quantitative Data for Amidation
Starting MaterialProductReagentsSolventTemperatureTimeYieldReference
5-Cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester3(5)-Carbamoyl-1H-pyrazole-4-carboxylic acid ethyl esterConcentrated Ammonium HydroxideEthyl AcetateRoom Temp.2 days77.9%[2]

Note: This protocol describes the conversion of a related pyrazole dicarboxylate to a carbamoyl pyrazole. A similar approach can be applied for the amidation of this compound.

Experimental Protocol: Amidation

Materials:

  • This compound (1.0 eq)

  • Concentrated ammonium hydroxide solution (e.g., 30% ammonia in water)

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethyl acetate.

  • To the solution, add a significant excess of concentrated ammonium hydroxide solution.

  • Stir the resulting slurry at room temperature for 48 hours.

  • Filter the reaction mixture to collect the solid product.

  • Wash the collected solid with a small amount of methanol.

  • Dry the solid in a vacuum oven at 40°C to yield the 5-cyano-1H-pyrazole-4-carboxamide.[2]

G start Start dissolve_ester Dissolve Ester in Ethyl Acetate start->dissolve_ester add_ammonia Add Conc. NH4OH dissolve_ester->add_ammonia stir Stir at RT (48h) add_ammonia->stir filter Filter stir->filter wash Wash with Methanol filter->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Caption: Experimental workflow for the amidation of the ethyl carboxylate.

Reduction of the Cyano Group

The selective reduction of the cyano group to a primary amine in the presence of the ester functionality opens up possibilities for further derivatization, such as the introduction of substituents on the aminomethyl group.

General Methodologies for Selective Nitrile Reduction
  • Catalytic Hydrogenation: This is a common and effective method.

    • Catalysts: Raney Nickel (Raney Ni), Platinum (Pt), or Palladium on Carbon (Pd/C) are frequently used.

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. The ester group generally remains intact under these conditions.

  • Chemical Reduction:

    • Reagents: Sodium borohydride in the presence of a cobalt(II) salt or other catalytic systems can be effective.

Proposed Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (catalytic amount)

  • Ethanol (anhydrous)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, suspend this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the suspension.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate, which can be further purified by crystallization or chromatography.

G start Start suspend_ester Suspend Ester in Ethanol start->suspend_ester add_catalyst Add Raney Ni suspend_ester->add_catalyst hydrogenate Hydrogenate (H2) add_catalyst->hydrogenate monitor Monitor Reaction hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate end End concentrate->end G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start_reduction This compound reduction Reduction of Cyano Group (See Protocol 3) start_reduction->reduction product_reduction Ethyl 5-aminomethyl-1H-pyrazole-4-carboxylate reduction->product_reduction start_cyclization Ethyl 5-aminomethyl-1H-pyrazole-4-carboxylate cyclization React with Formamide (190°C, 8h) start_cyclization->cyclization product_cyclization Pyrazolo[3,4-d]pyrimidin-4-one cyclization->product_cyclization

References

The Versatile Role of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its amino analogue, ethyl 5-amino-1H-pyrazole-4-carboxylate, are highly versatile and valuable building blocks in the field of heterocyclic chemistry. Their unique arrangement of functional groups—a pyrazole core, a cyano or amino group, and an ester moiety—provides multiple reactive sites for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing ethyl 5-amino-1H-pyrazole-4-carboxylate, a common and closely related precursor.

Key Applications in Heterocyclic Synthesis

The strategic placement of reactive groups in ethyl 5-amino-1H-pyrazole-4-carboxylate allows for a variety of cyclization reactions. The amino group is a potent nucleophile, while the ester can be hydrolyzed to a carboxylic acid or participate in condensation reactions. The pyrazole ring itself contains nitrogen atoms that can influence the reactivity and direct the formation of fused rings. These characteristics make it an ideal starting material for the synthesis of bicyclic and polycyclic heterocyclic compounds.

A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are purine bioisosteres and have been extensively investigated as kinase inhibitors for cancer therapy. Another significant application is the preparation of pyrazolo[1,5-a]pyrimidines , known for their potential as protein kinase inhibitors. Furthermore, this pyrazole derivative is instrumental in synthesizing pyrazolo[3,4-b]pyridines , a class of compounds with a broad spectrum of biological activities.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of prominent fused heterocyclic systems starting from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[1][2]

Reaction Scheme:

G reactant Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate product 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reactant->product Cyclization conditions 190°C, 8h reagent Formamide (HCONH2)

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide is heated to reflux at 190°C for 8 hours.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data:

Starting MaterialReagentProductYield
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneHigh
Protocol 2: Synthesis of 6-Methyl-1-phenylpyrazolo[3,4-d][3][4]oxazin-4(1H)-one

This protocol details the conversion of the pyrazole derivative to a pyrazolo[3,4-d][3][4]oxazin-4(1H)-one, a key intermediate for further elaboration into pyrazolo[3,4-d]pyrimidines.[4]

Reaction Workflow:

G start Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate hydrolysis Basic Hydrolysis start->hydrolysis Step 1 intermediate 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrolysis->intermediate cyclization Reflux in Acetic Anhydride intermediate->cyclization Step 2 product 6-Methyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one cyclization->product

Caption: Two-step synthesis of a pyrazolo[3,4-d][3][4]oxazin-4(1H)-one.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium Hydroxide (or other base for hydrolysis)

  • Hydrochloric Acid (for acidification)

  • Acetic Anhydride

Procedure:

Step 1: Basic Hydrolysis [4]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a suitable solvent (e.g., ethanol).

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Step 2: Cyclization [4]

  • The dried 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is suspended in acetic anhydride.

  • The mixture is heated to reflux.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled.

  • The resulting solid, 6-methyl-1-phenylpyrazolo[3,4-d][3][4]oxazin-4(1H)-one, is collected by filtration and washed with a suitable solvent (e.g., diethyl ether) to remove excess acetic anhydride.

Quantitative Data:

Intermediate/ProductReaction StepTypical Yield
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidHydrolysisHigh
6-Methyl-1-phenylpyrazolo[3,4-d][3][4]oxazin-4(1H)-oneCyclizationGood to High
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with β-dicarbonyl compounds.[5]

Logical Relationship of Reactants:

G cluster_reactants Reactants pyrazole Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate product Pyrazolo[1,5-a]pyrimidine Derivative pyrazole->product Condensation/ Cyclization dicarbonyl β-Dicarbonyl Compound (e.g., Pentane-2,4-dione, Ethyl acetoacetate) dicarbonyl->product

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Materials:

  • Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate

  • β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required, e.g., a catalytic amount of acid or base)

Procedure:

  • A solution of ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate in a suitable solvent is prepared.

  • The β-dicarbonyl compound is added to the solution.

  • The reaction mixture is heated to reflux for a specified period, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent.

Quantitative Data:

β-Dicarbonyl CompoundProduct TypeReported Yields
Pentane-2,4-dione5,7-Dimethylpyrazolo[1,5-a]pyrimidine87-95%[5]
Ethyl acetoacetate7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine87-95%[5]
Ethyl isobutyrylacetate7-Hydroxy-5-isopropylpyrazolo[1,5-a]pyrimidine87-95%[5]
Ethyl butyrylacetate7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine87-95%[5]

Conclusion

This compound and its amino analogues are indispensable precursors in heterocyclic synthesis, offering straightforward and efficient routes to a variety of biologically significant fused pyrazole systems. The protocols outlined above provide a foundation for researchers to explore the synthesis of novel pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related heterocycles. The versatility of these starting materials, coupled with the potential for diverse substitutions, ensures their continued importance in the development of new therapeutic agents and other advanced materials.

References

"synthesis of pyrazolo[3,4-d]pyrimidine from ethyl 5-cyano-1H-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines

Topic: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy allows them to act as bioisosteres of adenine, enabling them to interact with a variety of biological targets. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored for their therapeutic potential, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several compounds based on this scaffold have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.

The synthesis of the pyrazolo[3,4-d]pyrimidine core is most commonly achieved through the cyclization of 5-aminopyrazole precursors. While the direct synthesis from ethyl 5-cyano-1H-pyrazole-4-carboxylate is not a commonly reported pathway, the established methods typically utilize 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates as key intermediates. These precursors can be cyclized with various one-carbon synthons, such as formic acid or formamide, to construct the fused pyrimidine ring.

This document provides a detailed protocol for a representative synthesis of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative starting from a 5-aminopyrazole-4-carbonitrile, a common and well-documented method.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol details the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile by cyclization with formic acid.[1]

Materials:

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (≥85%)

  • Ethanol

  • Deionized water

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 4.2 g, 21.3 mmol).

  • Add formic acid (e.g., 20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL) to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol to yield pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as crystalline rods.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from their corresponding 5-aminopyrazole precursors, as reported in the literature.

Starting MaterialReagentReaction ConditionsProductYield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux, 6 h1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one86%[1]
5-Amino-1-(p-tolyl)-1H-pyrazole-3,4-dicarbonitrileFormamideReflux in DMF, 12 h4-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile83%[2]
Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateFormamide180-190 °C1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-[3]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileUrea180-190 °C4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one-[3]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileThiourea180-190 °C4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione-[3]

Visualizations

Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product start1 5-Aminopyrazole- 4-carbonitrile reaction Cyclization start1->reaction start2 Formic Acid / Formamide start2->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Pyrazolo[3,4-d]pyrimidin- 4(5H)-one purification->product

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine (Inhibitor) PyrazoloPyrimidine->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

Application Note: Protocol for N-alkylation of Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals where the pyrazole moiety is a common scaffold.[1][2] The regioselective alkylation of unsymmetrically substituted pyrazoles, such as ethyl 5-cyano-1H-pyrazole-4-carboxylate, presents a significant challenge as it can lead to a mixture of N1 and N2 regioisomers. The specific regioisomer obtained is crucial as it profoundly influences the molecule's biological activity.[3] This application note provides a detailed protocol for the N-alkylation of this compound, with a focus on achieving high regioselectivity. The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen atom.[1][2][4] Steric hindrance and electronic effects of the substituents on the pyrazole ring also play a significant role in determining the reaction's outcome.[4][5]

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base results in the formation of either the N1-alkylated or the N2-alkylated product.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Pyrazole This compound N1_Product Ethyl 1-alkyl-5-cyano-1H-pyrazole-4-carboxylate (N1 isomer) Pyrazole->N1_Product Alkylation at N1 N2_Product Ethyl 2-alkyl-5-cyano-1H-pyrazole-4-carboxylate (N2 isomer) Pyrazole->N2_Product Alkylation at N2 AlkylHalide R-X Base Base Solvent Solvent

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

This section details two common protocols for the N-alkylation of this compound, utilizing different bases to influence regioselectivity.

Protocol 1: N1-Selective Alkylation using Potassium Carbonate (K₂CO₃)

This protocol generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration ~0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyrazole.

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

The use of a stronger base like sodium hydride can sometimes alter the regioselectivity of the alkylation.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide) (1.1 eq)[1]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The regioselectivity and yield of the N-alkylation reaction are highly dependent on the specific reactants and conditions used. The following table summarizes expected outcomes based on literature for similar pyrazole systems.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Major IsomerYield (%)
1Methyl IodideK₂CO₃DMFRTN185-95
2Benzyl BromideK₂CO₃AcetonitrileRefluxN180-90
3Ethyl IodideNaHDMF0 to RTN1/N2 mixture70-85
4Isopropyl BromideCs₂CO₃DMF50N160-75

Note: The data presented are representative and actual results may vary. Optimization of reaction conditions is recommended for each specific substrate and alkylating agent.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

start Start: Weigh Reactants (Pyrazole, Base) setup Set up Reaction (Inert Atmosphere, Solvent) start->setup base_add Add Base to Pyrazole Solution setup->base_add stir1 Stir at Room Temperature base_add->stir1 alkyl_add Add Alkyl Halide stir1->alkyl_add reaction Monitor Reaction by TLC alkyl_add->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for the N-alkylation of pyrazoles.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of various biologically active compounds. The protocols provided in this application note offer reliable methods for performing this reaction. Careful selection of the base and reaction conditions is paramount to achieving the desired regioselectivity and high yields. For unsymmetrical pyrazoles, a mixture of regioisomers is common, and therefore, purification by column chromatography is typically necessary.[1][2] Further optimization may be required for specific alkylating agents to maximize the yield of the desired N-alkylated pyrazole isomer.

References

Application Notes and Protocols: Ethyl 5-cyano-1H-pyrazole-4-carboxylate as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its reactive cyano and ester functionalities provide a scaffold for the synthesis of a variety of fused pyrazole ring systems, most notably the pyrazolo[3,4-d]pyrimidine core. This nucleus is found in a range of Active Pharmaceutical Ingredients (APIs) with diverse therapeutic applications, including anticancer, anti-inflammatory, and antihyperuricemic agents. These application notes provide detailed protocols for the utilization of this compound as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine-based APIs, along with data on their biological activities and mechanisms of action.

Introduction

The pyrazole nucleus is a well-established pharmacophore in drug discovery, present in numerous marketed drugs. The fusion of a pyrazole ring with a pyrimidine ring to form the pyrazolo[3,4-d]pyrimidine system has proven to be a particularly fruitful strategy for the development of potent and selective therapeutic agents.[1][2] This scaffold acts as a bioisostere of purine, allowing it to interact with a variety of biological targets, particularly protein kinases.[1][3]

This compound serves as a readily accessible precursor to key intermediates in the synthesis of these important APIs. The synthetic strategy generally involves the conversion of the C5-cyano group to a carboxamide, followed by cyclization with a one-carbon synthon to form the pyrazolo[3,4-d]pyrimidin-4-one ring system. Subsequent functionalization of this core structure allows for the generation of a diverse library of bioactive molecules.

Synthetic Applications

The primary application of this compound as an API intermediate is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines. These compounds have demonstrated significant activity as:

  • Kinase Inhibitors: Many pyrazolo[3,4-d]pyrimidines are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][4][5][6]

  • Dihydrofolate Reductase (DHFR) Inhibitors: These agents interfere with the synthesis of DNA and are used as anticancer drugs.[7]

  • Xanthine Oxidase Inhibitors: Allopurinol, a well-known drug for the treatment of gout, is a pyrazolo[3,4-d]pyrimidin-4-one that inhibits xanthine oxidase, an enzyme involved in uric acid production.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate

This protocol describes the hydrolysis of the cyano group of this compound to a carboxamide, a key step in preparing the precursor for pyrazolo[3,4-d]pyrimidine synthesis.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in tert-butyl alcohol, add a solution of potassium hydroxide (2 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the tert-butyl alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 5-6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol outlines the cyclization of the pyrazole-4-carboxamide intermediate to form the core pyrazolo[3,4-d]pyrimidine structure, exemplified by the synthesis of a generic 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • Ethyl 5-carbamoyl-1-substituted-1H-pyrazole-4-carboxylate (from a substituted precursor in Protocol 1)

  • Formamide

  • High-temperature oil bath

  • Distillation apparatus

Procedure:

  • A mixture of ethyl 5-carbamoyl-1-substituted-1H-pyrazole-4-carboxylate (1 equivalent) and an excess of formamide is heated to 190 °C in a round-bottom flask equipped with a distillation head.[7][10]

  • The reaction is maintained at this temperature for several hours, during which ethanol will distill off.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add water to the reaction mixture to precipitate the product completely.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 3: Functionalization of the 1H-Pyrazolo[3,4-d]pyrimidin-4-one Core

The pyrazolo[3,4-d]pyrimidin-4-one core can be further modified to produce a variety of APIs. A common modification is the chlorination of the 4-position, followed by nucleophilic substitution.

Materials:

  • 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

  • Appropriate nucleophile (e.g., an amine)

  • Inert solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Chlorination: A mixture of the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) and phosphorus oxychloride (excess) with a catalytic amount of N,N-dimethylaniline is heated at reflux for several hours.[7][10]

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid, 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with water, and dried.

  • Nucleophilic Substitution: The 4-chloro derivative (1 equivalent) is dissolved in an appropriate solvent (e.g., isopropanol) and treated with the desired amine (1-1.2 equivalents).

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final API, which can be further purified by crystallization or chromatography.

Data Presentation

Table 1: Synthesis and Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine APIs

API ClassTargetRepresentative CompoundSynthetic Yield (%)IC₅₀ (nM)Reference
Kinase Inhibitor Protein Kinase D (PKD)Compound 17mNot Specified17-35[5]
Kinase Inhibitor Polo-like kinase 4 (PLK4)Compound 24jNot Specified0.2[6]
DHFR Inhibitor Dihydrofolate ReductaseCompound 7f781,830 (µM)[7]
Xanthine Oxidase Inhibitor Xanthine OxidaseAllopurinol65 (overall)Not Specified[8]

Visualizations

Synthetic Workflow

G A Ethyl 5-cyano-1H- pyrazole-4-carboxylate B Ethyl 5-carbamoyl-1H- pyrazole-4-carboxylate A->B Hydrolysis (KOH, t-BuOH) C 1H-Pyrazolo[3,4-d]pyrimidin-4-one Core Structure B->C Cyclization (Formamide) D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate C->D Chlorination (POCl3) E Final API (e.g., Kinase Inhibitor) D->E Nucleophilic Substitution (Amine)

Caption: General synthetic workflow from the intermediate to the final API.

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK)->Transcription Factors Pyrazolo[3,4-d]pyrimidine\nAPI Pyrazolo[3,4-d]pyrimidine API Pyrazolo[3,4-d]pyrimidine\nAPI->Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK) Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis

Caption: Inhibition of a kinase cascade by a pyrazolo[3,4-d]pyrimidine API.

Signaling Pathway: DHFR Inhibition in Cancer

G Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Pyrazolo[3,4-d]pyrimidine\nDHFR Inhibitor Pyrazolo[3,4-d]pyrimidine DHFR Inhibitor Pyrazolo[3,4-d]pyrimidine\nDHFR Inhibitor->Dihydrofolate Reductase (DHFR) Inhibition DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Inhibition of\nCell Proliferation Inhibition of Cell Proliferation

References

Application Notes and Protocols for Antimicrobial Research on Ethyl 5-Cyano-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of ethyl 5-cyano-1H-pyrazole-4-carboxylate derivatives. While specific data for this exact class of compounds is limited in publicly available literature, this document compiles and extrapolates information from structurally similar pyrazole derivatives to guide research and development efforts. The protocols and data presented herein are based on established methodologies for evaluating antimicrobial agents.

Application Notes

Introduction to Pyrazole Derivatives as Antimicrobial Agents

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the cyano and ethyl carboxylate moieties on the pyrazole ring of the title compounds offers unique electronic and steric properties that can be exploited for the development of novel antimicrobial agents. Research on analogous pyrazole-4-carbonitrile and pyrazole-4-carboxylate derivatives has demonstrated their potential to inhibit the growth of various pathogenic bacteria and fungi.

Potential Mechanisms of Antimicrobial Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on related pyrazole compounds suggest several potential targets:

  • DNA Gyrase and Topoisomerase IV Inhibition: Several pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development. Inhibition of these enzymes leads to catastrophic DNA damage and bacterial cell death.

  • Cell Membrane Disruption: Some antifungal pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS) and cause severe lipid peroxidation, leading to the disruption of the fungal cell membrane integrity.[3] This results in the leakage of essential intracellular components and ultimately, cell death.

Further investigation into the specific molecular targets of this compound derivatives is a promising area for future research.

Quantitative Antimicrobial Activity Data (for Structurally Related Pyrazole Derivatives)

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for various pyrazole derivatives against a range of microbial pathogens. This data, derived from studies on structurally similar compounds, can serve as a benchmark for evaluating newly synthesized this compound derivatives.

Table 1: Antibacterial Activity of Structurally Related Pyrazole Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
5-Amino-4-cyano-1H-pyrazole derivativeStaphylococcus aureus125[4]
5-Amino-4-cyano-1H-pyrazole derivativeBacillus subtilis250[4]
5-Amino-4-cyano-1H-pyrazole derivativeEscherichia coli250[4]
5-Amino-4-cyano-1H-pyrazole derivativePseudomonas aeruginosa>250[4]
1,3-Diphenyl pyrazole derivativeAcinetobacter baumannii4[5]

Table 2: Antifungal Activity of Structurally Related Pyrazole Derivatives

Compound TypeFungal StrainEC50 (µg/mL)Reference
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37[6][7]
Isoxazolol pyrazole carboxylateAlternaria porri2.24[6]
Isoxazolol pyrazole carboxylateMarssonina coronaria3.21[6]
Isoxazolol pyrazole carboxylateCercospora petroselini10.29[6]
Bis-pyrazole carboxamideSclerotinia sclerotiorum-[3]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, adapted from established methods for similar compounds.

Protocol 1: General Synthesis of Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates

This protocol describes a common method for synthesizing the 5-aminopyrazole-4-carboxylate scaffold.[8]

Materials:

  • Substituted hydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Dry toluene

  • Ethanol

Procedure:

  • Dissolve the substituted hydrazine (1 equivalent) in dry toluene.

  • Add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture at 80°C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

Synthesis of Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates sub_hyd Substituted Hydrazine reaction Reaction Mixture sub_hyd->reaction emca Ethyl (ethoxymethylene)cyanoacetate emca->reaction toluene Dry Toluene toluene->reaction heating 80°C, 8h purification Purification (Recrystallization) heating->purification product Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate purification->product reaction->heating

Caption: General synthetic workflow for pyrazole carboxylates.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the synthesized compounds against various microbial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing broth, inoculum, and DMSO (at the same concentration as in the test wells).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound_dil Serially Dilute Test Compounds compound_dil->inoculate controls Add Controls (Positive, Negative, Sterility) inoculate->controls incubation Incubate Plates controls->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

This protocol provides a qualitative screening method to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Test compounds dissolved in DMSO

  • Sterile cork borer or pipette tips

  • Positive control antibiotic discs or solution

  • Negative control (DMSO)

Procedure:

  • Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of growth.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) into separate wells. Also, apply the positive and negative controls to their respective wells or discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indication of the antimicrobial potency of the compound.

Potential Signaling Pathway and Mechanism of Action

As previously mentioned, a potential mechanism of action for antibacterial pyrazole derivatives is the inhibition of DNA gyrase. The following diagram illustrates this proposed pathway.

Proposed Mechanism of Action: DNA Gyrase Inhibition compound This compound Derivative inhibition Inhibition compound->inhibition dna_gyrase Bacterial DNA Gyrase dna_replication DNA Replication & Transcription dna_gyrase->dna_replication (Essential for) cell_death Bacterial Cell Death dna_replication->cell_death (Leads to) inhibition->dna_gyrase inhibition->cell_death (Promotes)

Caption: Inhibition of DNA gyrase by pyrazole derivatives.

Disclaimer: The quantitative data and proposed mechanisms are based on studies of structurally related pyrazole derivatives. Experimental validation is crucial to confirm the antimicrobial activity and mechanism of action for any newly synthesized this compound derivatives.

References

Synthesis of Novel Anti-Inflammatory Agents from Pyrazole Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole-based anti-inflammatory agents. The focus is on the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs that has significantly impacted the management of inflammation and pain.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the realm of anti-inflammatory drugs, pyrazole derivatives have been successfully developed as selective inhibitors of COX-2. The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, was a landmark in understanding the mechanisms of inflammation and the side effects of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

This guide will cover the synthesis of key pyrazole-based COX-2 inhibitors, methods for their biological evaluation, and a summary of their activity.

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as cytokines and growth factors, trigger a cascade of intracellular signaling events that lead to the upregulation of COX-2 expression. The enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins. Pyrazole-based inhibitors act by selectively binding to the active site of the COX-2 enzyme, blocking the synthesis of these prostaglandins and thereby reducing inflammation and pain.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling COX2_Gene COX-2 Gene Transcription Signaling->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitors Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) Pyrazole_Inhibitors->COX2_Protein Inhibition

Caption: COX-2 signaling pathway in inflammation and the point of intervention for pyrazole-based inhibitors.

Experimental Protocols

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3]

General Experimental Workflow for Synthesis and Evaluation

Workflow Start Start: Design & Selection of Pyrazole Precursors Synthesis Chemical Synthesis (e.g., Knorr Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Evaluation (COX-1/COX-2 Inhibition Assay) Purification->In_Vitro In_Vivo In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR Studies In_Vitro->Data_Analysis In_Vivo->Data_Analysis End Lead Optimization / Candidate Selection Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of pyrazole-based anti-inflammatory agents.

Protocol 1: Synthesis of Celecoxib (A Selective COX-2 Inhibitor)

Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a widely used anti-inflammatory drug. Its synthesis involves the condensation of a trifluoromethyl β-diketone with a substituted hydrazine.[4][5]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Celecoxib.[5]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a β-ketoester and hydrazine hydrate.[6][7]

Materials:

  • β-Ketoester (e.g., Ethyl benzoylacetate) (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, combine the β-ketoester and hydrazine hydrate.

  • Add 1-propanol as the solvent and a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture with stirring at approximately 100°C for 1-2 hours.[6]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation.[6]

  • Allow the mixture to cool to room temperature, which will further facilitate the crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain the pyrazole derivative.

  • Characterize the product by melting point, ¹H NMR, and other spectroscopic methods as needed.

Biological Evaluation Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[1][4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized pyrazole compounds and reference inhibitors (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or vehicle (DMSO) to the respective wells and pre-incubate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[8][9]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Synthesized pyrazole compounds and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation

The following tables summarize the quantitative data for the anti-inflammatory activity of representative pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 5.00.04125[10]
Compound 5f 14.321.509.55[11]
Compound 6f 9.561.158.31[11]
Compound 11 >100.043>232[12]
Compound 12 >100.049>204[12]
Compound 15 >100.045>222[12]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Indomethacin 10355-65[13]
Celecoxib 10350-60[13]
Compound K-3 100452.0[2]
Compound 14b 50368.4[13]
Compound 15b 50372.1[13]
Compound 22 50375.3[13]

Conclusion

The synthesis of pyrazole-based compounds continues to be a fruitful area of research for the development of novel anti-inflammatory agents. The protocols and data presented here provide a comprehensive guide for researchers in this field, from the initial synthesis to the biological evaluation of these promising therapeutic candidates. The versatility of the pyrazole core allows for extensive structural modifications, offering the potential to discover new agents with improved efficacy and safety profiles.

References

Application Note and Protocol: Hydrolysis of Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The conversion of pyrazole esters to their corresponding carboxylic acids is a crucial step in the synthesis of many active pharmaceutical ingredients, as the carboxylic acid moiety can be a key pharmacophore or a handle for further chemical modification. This document provides a detailed experimental procedure for the hydrolysis of ethyl 5-cyano-1H-pyrazole-4-carboxylate to yield 5-cyano-1H-pyrazole-4-carboxylic acid. The described protocol is based on a standard base-catalyzed saponification reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products ethyl_ester This compound reaction_center + ethyl_ester->reaction_center base Potassium Hydroxide (KOH) base->reaction_center solvent Ethanol solvent->reaction_center carboxylic_acid 5-cyano-1H-pyrazole-4-carboxylic acid byproduct Ethanol reaction_center->carboxylic_acid Hydrolysis reaction_center->byproduct

Caption: Reaction scheme for the hydrolysis of this compound.

Experimental Protocol

This protocol details the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water (deionized)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of the Base Solution: In a beaker, dissolve potassium hydroxide in ethanol.

  • Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in ethanol.

  • Initiation of Reaction: Heat the solution of the ethyl ester to reflux using a heating mantle or steam bath. Once refluxing, add the previously prepared potassium hydroxide solution to the flask.

  • Reaction Monitoring: Continue heating the reaction mixture at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing an ice-water mixture.

  • Filtration (optional): If any solid impurities are present, filter the solution.

  • Acidification: Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the product precipitates out. The pH should be acidic.

  • Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Drying: Dry the collected product, 5-cyano-1H-pyrazole-4-carboxylic acid, thoroughly.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis reaction, based on a similar procedure for a related compound.[2]

ParameterValue
Reactants
This compound(To be determined based on desired scale)
Potassium Hydroxide(Molar excess relative to the ester)
Solvent
Ethanol(Sufficient to dissolve reactants)
Reaction Conditions
TemperatureReflux
Reaction TimeTypically 5-15 minutes, monitor by TLC[2]
Work-up
AcidificationTo acidic pH with concentrated HCl
Product
5-cyano-1H-pyrazole-4-carboxylic acid(Yield to be determined experimentally)

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental procedure.

G start Start prep_base Prepare KOH in Ethanol Solution start->prep_base prep_ester Dissolve Ethyl Ester in Ethanol start->prep_ester add_base Add KOH Solution to Refluxing Ester prep_base->add_base reflux Heat Ester Solution to Reflux prep_ester->reflux reflux->add_base heat Heat at Reflux (5-15 min) add_base->heat workup Pour into Ice-Water heat->workup acidify Acidify with Conc. HCl workup->acidify precipitate Product Precipitates acidify->precipitate filter Collect Product by Filtration precipitate->filter dry Dry the Product filter->dry end End dry->end

Caption: Workflow diagram for the hydrolysis of this compound.

General Considerations
  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle concentrated hydrochloric acid and potassium hydroxide in a well-ventilated fume hood.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using a suitable analytical technique like TLC to determine the point of completion and avoid the formation of byproducts.

  • Alternative Hydrolysis Methods: While base-catalyzed hydrolysis is common and often irreversible, acid-catalyzed hydrolysis is an alternative.[3] However, acid-catalyzed hydrolysis is typically a reversible reaction, which may require using a large excess of water to drive the reaction to completion.[3][4][5]

This application note provides a comprehensive protocol for the hydrolysis of this compound, a key transformation in the synthesis of various pyrazole-based compounds for drug discovery and development.

References

Application Notes and Protocols for Ethyl 5-Cyano-1H-pyrazole-4-carboxylate in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its derivatives are significant scaffolds in the development of modern agrochemicals.[1][2] These compounds have been extensively explored for their potential as fungicides, herbicides, and insecticides.[3][4][5] The pyrazole ring system is a versatile building block that allows for diverse chemical modifications, leading to compounds with a wide range of biological activities.[2][5] This document provides an overview of the applications of this compound derivatives in crop protection research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The primary fungicidal mechanism for many pyrazole carboxamide derivatives involves the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[6][7] This inhibition disrupts the fungal pathogen's energy production, leading to its death. In the realm of herbicides, pyrazole derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone and carotenoid biosynthesis in plants.[5] Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death.[5]

Data Presentation: Fungicidal and Inhibitory Activity

The following table summarizes the in vitro biological activities of various pyrazole carboxylate derivatives against several plant pathogens.

Compound IDTarget PathogenEC50 (mg/L)IC50 (µM)Target EnzymeReference
Compound 24 Botrytis cinerea0.40--[6]
Sclerotinia sclerotiorum3.54--[6]
Compound 15 Valsa mali0.3282.26Succinate Dehydrogenase (SDH)[6]
Isoxazole pyrazole carboxylate 7ai Rhizoctonia solani0.37 (µg/mL)--[3]
Alternaria porri2.24 (µg/mL)--[3]
Marssonina coronaria3.21 (µg/mL)--[3]
Cercospora petroselini10.29 (µg/mL)--[3]
Various Pyrazole Carboxamides Sclerotinia sclerotiorum2.04 - 15.2 (µg/mL)-Succinate Dehydrogenase (SDH)[7]

Experimental Protocols

General Synthesis of Pyrazole Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole carboxamide derivatives from this compound, which serves as a key intermediate.

Workflow for Synthesis:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A This compound B 5-Cyano-1H-pyrazole-4-carboxylic acid A->B NaOH / H2O, Reflux C 5-Cyano-1H-pyrazole-4-carboxylic acid D 5-Cyano-1H-pyrazole-4-carbonyl chloride C->D SOCl2, Reflux E 5-Cyano-1H-pyrazole-4-carbonyl chloride G Pyrazole Carboxamide Derivative E->G F Substituted Aniline F->G Pyridine, DCM, RT G A Prepare PDA medium with test compound at various concentrations B Pour medium into Petri dishes A->B C Inoculate with a mycelial plug of the target fungus B->C D Incubate at 25-28°C for 48-72 hours C->D E Measure the diameter of the fungal colony D->E F Calculate the percentage of mycelial growth inhibition E->F G Determine the EC50 value F->G G A Grow healthy host plants (e.g., cherry tomatoes) B Spray plants with a solution of the test compound A->B C Allow plants to dry B->C D Inoculate treated plants with a spore suspension of the pathogen C->D E Incubate under controlled conditions (temperature, humidity) D->E F Assess disease severity after a set period E->F G Calculate the protective efficacy F->G G cluster_0 Mitochondrial Respiratory Chain A Succinate B Succinate Dehydrogenase (SDH) (Complex II) A->B C Fumarate A->C Oxidation B->C E Ubiquinol B->E D Ubiquinone D->B D->E Reduction F Complex III E->F G ATP Production F->G Inhibitor Pyrazole Carboxamide Derivative Inhibitor->B Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 5-cyano-1H-pyrazole-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related pyrazole derivatives.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. A primary consideration is the stability of the reactants and the reaction conditions. The reaction of hydrazine with activated enol ethers of ethyl cyanoacetate is a common route. Incomplete reaction, side product formation, or product degradation during workup can all contribute to low yields.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the hydrazine hydrate and the activated ethyl cyanoacetate derivative (e.g., ethyl (ethoxymethylene)cyanoacetate). Hydrazine hydrate can degrade over time.

  • Reaction Temperature: The reaction temperature is critical. While heating is often necessary to drive the cyclization, excessive heat can lead to decomposition. If you are observing charring or significant discoloration, consider reducing the reaction temperature. A stepwise temperature gradient, for instance, starting at a lower temperature and gradually increasing it, may be beneficial.[1]

  • Order of Addition: The order in which reagents are added can influence the formation of side products. It is often preferable to add the hydrazine hydrate to the solution of the ethyl cyanoacetate derivative to maintain a low concentration of hydrazine and minimize the formation of bis-hydrazine adducts.

  • Solvent Choice: The choice of solvent can impact reaction rates and solubility of intermediates. Ethanol is commonly used.[2] However, if you are experiencing solubility issues or side reactions, exploring other polar protic or aprotic solvents may be beneficial.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge in pyrazole synthesis. The nature of the side products will depend on the specific synthetic route employed. In the reaction of an activated ethyl cyanoacetate derivative with hydrazine, a common side product can be a bis-N,N'-adduct where one molecule of the activated enol ether reacts with both nitrogen atoms of hydrazine, preventing cyclization.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the ethyl cyanoacetate derivative to hydrazine hydrate. An excess of either reagent can lead to the formation of undesired byproducts.

  • pH Control: The pH of the reaction mixture can be crucial. For some pyrazole syntheses, the addition of a catalytic amount of a weak acid or base can promote the desired cyclization pathway.

  • Alternative Synthetic Routes: Consider a multi-component reaction approach. Four-component reactions involving an aldehyde, malononitrile or ethyl cyanoacetate, a β-ketoester, and hydrazine hydrate have been shown to produce pyrazole derivatives in good yields.

Q3: How can I effectively purify my this compound?

A3: Purification can be challenging due to the polarity of the pyrazole ring and the potential for co-eluting impurities.

Troubleshooting Steps:

  • Crystallization: Recrystallization is often the most effective method for purifying pyrazole derivatives. Ethanol is a commonly used solvent for this purpose.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed. A common eluent system is a mixture of dichloromethane and ethyl acetate.[4] Gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.

  • Acid-Base Extraction: The pyrazole ring has basic properties and can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities. However, care must be taken as the ester group can be susceptible to hydrolysis under strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yield data for this compound is not extensively published, yields for structurally similar pyrazoles, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, have been reported to be around 80% under optimized conditions.[1] Yields for related multi-component reactions leading to pyrazole derivatives can also be in the good to excellent range.

Q2: Can I use a substituted hydrazine in this synthesis?

A2: Yes, substituted hydrazines (e.g., phenylhydrazine) can be used and will result in an N-substituted pyrazole. The reaction mechanism is analogous, but the properties of the final product, including its polarity and reactivity, will be different.

Q3: Is it possible to synthesize the corresponding carboxylic acid directly?

A3: It is generally more straightforward to synthesize the ethyl ester and then hydrolyze it to the carboxylic acid in a subsequent step. Direct synthesis of the carboxylic acid can be complicated by the reactivity of the carboxylic acid group under the cyclization conditions.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Structurally Similar Pyrazole Derivatives

ProductStarting MaterialsSolventCatalyst/AdditiveConditionsYieldReference
Ethyl 3-amino-1H-pyrazole-4-carboxylateEthyl 2-cyano-3-morpholinoacrylate, Hydrazine hydrateWaterNone15-20°C for 1h, then 25-30°C for 3h, then 40-45°C for 2hNot specified, but a related N-benzyl derivative gave 80%[1]
Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylateEthyl(ethoxymethylene)cyanoacetate, 2-HydrazinopyridineAbsolute EthanolNoneReflux for 2.5 hoursNot specified, product weight given[2]
Pyrano[2,3-c]pyrazole derivativesHydrazine hydrate, Ethyl acetoacetate, Aldehyde, Ethyl cyanoacetateWaterTriethylamineRoom temperature, 20 minGood to excellent
Poly-functionalized PyrazolesEnaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetateWaterAmmonium acetateReflux for 1 hourGood[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (A structurally similar compound)

This protocol is adapted from a patented procedure for a closely related analog and serves as a starting point for optimization.[1]

Step 1: Synthesis of Ethyl 2-cyano-3-morpholinoacrylate

  • In a flask, combine ethyl cyanoacetate (1.95 moles), triethyl orthoformate (2.12 moles), morpholine (3.52 moles), and isopropyl alcohol (35 ml).

  • Stir the mixture and heat to reflux for 3 hours.

  • Cool the reaction mixture to 25-30°C and then further chill to 0-5°C for 1 hour to allow the product to crystallize.

  • Filter the solid product and wash it with chilled isopropyl alcohol.

  • Dry the product to a constant weight.

Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Add ethyl 2-cyano-3-morpholinoacrylate (1.19 moles) to water (600 mL) while maintaining the temperature at 15-20°C.

  • Slowly add hydrazine hydrate (80% technical grade, 1.18 moles) to the reaction mixture with stirring.

  • Stir the mixture at 15-20°C for 1 hour.

  • Continue stirring at 25-30°C for 3 hours.

  • Increase the temperature to 40-45°C and stir for an additional 2 hours.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, cool the mixture to 25-30°C and then chill to 0-5°C.

  • Filter the solid product and wash it with chilled water to isolate the ethyl 3-amino-1H-pyrazole-4-carboxylate.

Visualizations

Synthesis_Pathway reagents Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate intermediate Acyclic Intermediate reagents->intermediate Initial reaction product This compound intermediate->product Cyclization & Dehydration Troubleshooting_Workflow start Low Yield of Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK impure_reagents Use fresh/purified reagents. Ensure 1:1 molar ratio. check_reagents->impure_reagents Issue Found monitor_time Monitor Reaction by TLC optimize_temp->monitor_time Temp OK temp_too_high_low Decrease temp to reduce degradation or increase to improve conversion. optimize_temp->temp_too_high_low Issue Found purification_issues Investigate Purification Losses monitor_time->purification_issues Time OK incomplete_over Adjust reaction time based on TLC analysis. monitor_time->incomplete_over Issue Found optimize_purification Optimize recrystallization solvent or chromatography conditions. purification_issues->optimize_purification Issue Found end Improved Yield purification_issues->end Purification OK impure_reagents->start temp_too_high_low->start incomplete_over->start optimize_purification->start

References

Technical Support Center: Purification of Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl 5-cyano-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the purity of the crude material and the scale of the purification.

Q2: How do I choose the best purification method for my sample?

A2: For crude material that is mostly the desired product with minor impurities, recrystallization is often a more straightforward and scalable method. If the crude product is a complex mixture with multiple components or impurities with similar polarity to the product, column chromatography will provide better separation.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common impurities may include unreacted starting materials, such as hydrazine and ethyl (ethoxymethylene)cyanoacetate or related precursors. By-products from side reactions, such as the formation of isomeric pyrazoles or products from incomplete cyclization, may also be present.

Q4: Can I use a combination of purification methods?

A4: Yes, a combination of methods is often the most effective approach. For instance, an initial purification by column chromatography can be followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline product.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product does not dissolve in the hot solvent. - The solvent is not polar enough. - Insufficient solvent volume.- Try a more polar solvent or a solvent mixture. Ethanol or an ethyl acetate/heptane mixture are good starting points. - Add more solvent in small portions until the solid dissolves.
Product "oils out" instead of crystallizing. - The solution is supersaturated. - The cooling process is too rapid.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Consider insulating the flask.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - Add a less polar "anti-solvent" (e.g., heptane or hexane) dropwise to the solution at room temperature until turbidity persists, then cool. - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of the pure compound.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent. - Too much solvent was used.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Concentrate the filtrate and cool it again to obtain a second crop of crystals.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - The eluent system is not optimized. - The column was not packed properly. - The column was overloaded with the crude sample.- Adjust the polarity of the eluent. A gradient of ethyl acetate in heptane (e.g., 0% to 25%) is a good starting point.[1] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent mixture.
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the proportion of the more polar solvent in the eluent mixture.
Streaking or tailing of bands on the column. - The compound is interacting too strongly with the silica gel. - The sample is not fully soluble in the mobile phase.- Add a small amount of a polar modifier like methanol (e.g., 0.5-1%) to the eluent. - Ensure the crude sample is fully dissolved before loading it onto the column. Consider using a different solvent for loading.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents will dissolve the compound when hot but show low solubility when cold. Based on related compounds, ethanol or a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are promising options.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound until the solid just dissolves. Use a minimal amount of hot solvent to ensure the solution is saturated.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be beneficial. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A solvent system that provides an Rf value of approximately 0.3 for the desired compound is often ideal. A common starting point is a mixture of heptane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100% heptane to a 25% ethyl acetate in heptane mixture), can be effective for separating components with different polarities.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratios/GradientsNotes
RecrystallizationEthanolN/AA good starting point for moderately polar compounds.
RecrystallizationEthyl Acetate / HeptaneVariable (e.g., 1:1 to 1:5)The ratio should be optimized based on the solubility of the crude material.
Column ChromatographyEthyl Acetate in Heptane0% to 25% gradientA common system for separating compounds of moderate polarity.[1]
Column ChromatographyDichloromethane / Ethyl AcetateVariableAnother effective eluent system for pyrazole derivatives.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue NoDissolve Product Won't Dissolve Start->NoDissolve OilingOut Product Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Solvent Change/Increase Solvent NoDissolve->Solvent SlowCool Reheat & Slow Cool OilingOut->SlowCool Concentrate Concentrate/Add Anti-Solvent NoCrystals->Concentrate

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the condensation reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol and water to form the pyrazole ring.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Temperature: The reaction is typically initiated at a low temperature during the addition of hydrazine hydrate to control the initial exothermic reaction, and then heated to reflux to drive the cyclization to completion.[1]

  • Solvent: Anhydrous ethanol is a commonly used solvent.[1][2] The absence of water is important to minimize hydrolysis-related side products.

  • Purity of Reactants: The purity of ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate is crucial to prevent the formation of unwanted side products.

  • Stoichiometry: A slight excess of one reagent may be used to ensure the complete conversion of the limiting reagent, but a large excess of hydrazine should be avoided to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Degradation of reactants: Hydrazine hydrate can be sensitive to air and light, leading to its decomposition.

  • Sub-optimal reaction conditions: The solvent may not be anhydrous, or the temperature profile may be incorrect.

Solutions:

  • Extend reaction time: Continue to reflux the reaction mixture and monitor by TLC until the starting materials are consumed.

  • Increase temperature: If the reaction is sluggish at the initial reflux temperature, a higher boiling point solvent could be considered, although this may also promote side reactions.

  • Use fresh reagents: Ensure that the hydrazine hydrate is from a fresh, properly stored container.

  • Ensure anhydrous conditions: Use anhydrous ethanol and dry glassware to minimize water content.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

The formation of side products is a common challenge. The following table summarizes the most probable side products, their potential causes, and suggested troubleshooting steps.

Side Product Structure Potential Cause Troubleshooting & Prevention
Ethyl 5-amino-1H-pyrazole-4-carboxylate Isomer of the intended product's precursorThe reaction is highly regioselective for the 5-amino isomer. The formation of the 3-amino isomer is less likely but possible under certain conditions.Maintain optimal reaction temperature and pH. The 5-amino isomer is generally favored kinetically and thermodynamically.
Ethyl 5-carboxamido-1H-pyrazole-4-carboxylate Hydrolysis of the cyano groupPresence of water in the reaction mixture, or workup with aqueous acidic or basic solutions.[3][4]Use anhydrous solvents and reagents. Perform the workup under neutral or mildly acidic conditions at low temperatures.
5-Cyano-1H-pyrazole-4-carboxylic acid Hydrolysis of the ester groupPresence of water and acid or base catalysis, especially during workup or purification.Use neutral workup conditions. If purification by chromatography is needed, use a neutral solvent system.
Uncyclized Hydrazone Intermediate Incomplete cyclizationInsufficient heating time or temperature.Ensure the reaction is refluxed for an adequate amount of time as monitored by TLC.
Michael Adduct Incomplete reaction sequenceThe initial Michael addition product may not have undergone cyclization.Ensure sufficient heating to promote the subsequent cyclization and elimination steps.
Problem 3: Product is an Oil or Fails to Crystallize

Possible Causes:

  • Presence of impurities: Side products can act as crystallization inhibitors.

  • Residual solvent: Incomplete removal of the reaction solvent or extraction solvents.

Solutions:

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.

  • Solvent removal: Ensure all solvents are thoroughly removed under high vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar ethyl 5-amino-1H-pyrazole-4-carboxylate.[1][2]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing Reaction and Troubleshooting Workflows

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate reaction Reaction in Anhydrous Ethanol start->reaction workup Workup & Isolation reaction->workup product Crude this compound workup->product low_yield Low/No Yield product->low_yield Check Reaction Conditions impurities Multiple Spots on TLC product->impurities Analyze Side Products oily_product Oily Product product->oily_product Purification Issues solution1 Optimize Time/Temp Use Fresh Reagents Ensure Anhydrous Conditions low_yield->solution1 solution2 Identify Side Products Adjust Workup Chromatography impurities->solution2 solution3 Column Chromatography Trituration Thorough Drying oily_product->solution3

Caption: A workflow diagram illustrating the synthesis pathway and troubleshooting steps.

Side_Products main_reaction Ethyl (ethoxymethylene)cyanoacetate + Hydrazine desired_product This compound main_reaction->desired_product Main Pathway side_product1 Isomeric Pyrazole (e.g., 3-amino precursor) main_reaction->side_product1 Side Reaction (Regioselectivity) side_product2 Hydrolyzed Products (Amide or Carboxylic Acid) main_reaction->side_product2 Side Reaction (Hydrolysis) side_product3 Uncyclized Intermediate (Hydrazone) main_reaction->side_product3 Side Reaction (Incomplete Cyclization) side_product4 Michael Adduct main_reaction->side_product4 Side Reaction (Incomplete Reaction)

Caption: Potential side products in the synthesis of this compound.

References

Technical Support Center: Optimizing Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a viable option to enhance yields and shorten reaction times.

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield.

    • Solution: For reactions involving cyclocondensation, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid may be necessary. Experiment with different catalysts and optimize their loading.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.

    • Solution: Adjusting the reaction temperature can help minimize side reactions. Ensure the purity of starting materials, as impurities can lead to unwanted byproducts.

  • Poor Quality Starting Materials: Impurities in reactants can lead to side reactions and lower yields.

    • Solution: Ensure the purity of the starting materials, such as the hydrazine derivative and the ethyl cyanoacetate precursor.

Issue 2: Formation of Regioisomers

When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common challenge.

Possible Causes and Solutions:

  • Reaction Conditions: The regioselectivity is influenced by factors like pH and solvent.

    • Solution:

      • pH Control: Adjusting the pH can influence the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.

      • Solvent Choice: The polarity of the solvent can affect regioselectivity. Aprotic dipolar solvents may give better results than polar protic solvents like ethanol.

Issue 3: Product Instability and Ring Opening

The pyrazole product may be unstable under certain conditions, leading to ring opening.

Possible Causes and Solutions:

  • Reactive Functional Groups: The presence of highly reactive groups on the pyrazole ring can lead to instability.

    • Solution: Carefully control the reaction temperature and consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: A prevalent method is the cyclocondensation reaction between a hydrazine derivative and a suitably substituted three-carbon synthons derived from ethyl cyanoacetate. A common precursor is ethyl (ethoxymethylene)cyanoacetate.

Q2: How can I improve the regioselectivity of my reaction to obtain a specific isomer?

A2: To improve regioselectivity, you can try the following:

  • Modify the reaction conditions: Experiment with different solvents and pH levels.

  • Use a directing group: Introducing a bulky or electron-withdrawing group on one of the reactants can favor the formation of a specific regioisomer.

Q3: My reaction is not proceeding to completion. What should I do?

A3: If your reaction is stalled, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can often drive it to completion.

  • Add more catalyst: If you are using a catalyst, a slight increase in its concentration might be beneficial.

  • Extend the reaction time: Some reactions are inherently slow and may require longer periods to complete.

Q4: I am observing multiple spots on my TLC plate even after purification. What could be the reason?

A4: This could be due to the presence of stable intermediates, byproducts, or regioisomers. Re-evaluate your purification method. Techniques like column chromatography with a different solvent system or recrystallization from a different solvent might be necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Pyrazole Synthesis

EntryOxidant (equiv)[SCN] (equiv)SolventTemperature (°C)Yield (%)
1PhICl2 (1.0)NH4SCN (1.0)THF068
2PhICl2 (1.0)NH4SCN (1.0)THF2543
3PhICl2 (1.0)NH4SCN (1.0)THF4040
4PhICl2 (1.0)KSCN (1.0)THF010
5PhICl2 (1.0)AgSCN (1.0)THF015
11PhICl2 (2.0)NH4SCN (2.0)Toluene082
12PhICl2 (3.0)NH4SCN (3.0)Toluene082
13PhICl2 (2.0)NH4SCN (2.0)DMF0low yield
14PhICl2 (2.0)NH4SCN (2.0)MeOH0low yield
15PhICl2 (2.0)NH4SCN (2.0)MeCN0low yield
16PhICl2 (2.0)NH4SCN (2.0)DCM0low yield
17PhICl2 (2.0)NH4SCN (2.0)Toluene082

This table is adapted from a study on the optimization of oxidative thiocyanation of pyrazoles and illustrates how systematic variation of reaction parameters can be used to improve product yield.[1]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate Derivatives

This protocol describes a general method for the synthesis of pyrazole derivatives from a hydrazine and ethyl (ethoxymethylene)cyanoacetate.

Materials:

  • Arylhydrazine hydrochloride (1 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (1 mmol)

  • Ethanol (10 mL)

  • Triethylamine (1.1 mmol)

Procedure:

  • To a solution of arylhydrazine hydrochloride (1 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

  • Add ethyl (ethoxymethylene)cyanoacetate (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate derivative.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Arylhydrazine Hydrochloride reaction Reflux (4-6h) start1->reaction start2 Ethyl (ethoxymethylene)cyanoacetate start2->reaction start3 Ethanol & Triethylamine start3->reaction workup1 Cooling & Precipitation in Ice Water reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Drying workup2->workup3 purification Recrystallization from Ethanol workup3->purification product Ethyl 5-amino-1-aryl-1H-pyrazole- 4-carboxylate Derivative purification->product

Caption: A typical experimental workflow for the synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate derivatives.

troubleshooting_workflow problem Low Product Yield cause1 Incomplete Reaction? problem->cause1 cause2 Suboptimal Catalyst? problem->cause2 cause3 Side Reactions? problem->cause3 cause4 Impure Starting Materials? problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Screen Different Catalysts cause2->solution2a solution2b Optimize Catalyst Loading cause2->solution2b solution3a Adjust Temperature cause3->solution3a solution4a Purify Reactants cause4->solution4a

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

"troubleshooting failed reactions of ethyl 5-cyano-1H-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate.

Troubleshooting Failed Reactions

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from several factors, including incomplete reactions, degradation of starting materials or product, and formation of side products. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

    • Poor Quality Reagents: The purity of starting materials, particularly hydrazine hydrate, is crucial. Impurities can interfere with the reaction. Use freshly distilled or high-purity hydrazine hydrate. The quality of the enaminonitrile precursor is also critical.

  • Side Reactions:

    • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. This can be minimized by maintaining a neutral or slightly acidic pH during the reaction and workup.

    • Decarboxylation: The resulting pyrazole-4-carboxylic acid (from hydrolysis) can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the carboxyl group. Avoid excessive heating during the reaction and purification steps.

    • Formation of Regioisomers: While the synthesis of this compound from common precursors is generally regioselective, the use of substituted hydrazines or unsymmetrical 1,3-dicarbonyl precursors in related syntheses can lead to the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is commonly used, but other protic or aprotic solvents may be more suitable depending on the specific starting materials.

    • Base/Acid Catalyst: The type and amount of catalyst can influence the reaction. While some reactions proceed without a catalyst, others may benefit from the addition of a mild acid or base.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these impurities and how can I minimize them?

The formation of byproducts is a common challenge. Here are some likely impurities and strategies to mitigate their formation:

  • Unreacted Starting Materials: As mentioned, incomplete reactions will result in the presence of starting materials. Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.

  • Hydrolyzed Product (Carboxylic Acid): The appearance of a more polar spot on the TLC plate could indicate the presence of the corresponding carboxylic acid. To avoid this, use anhydrous solvents and reagents, and perform the workup under neutral conditions.

  • Decarboxylated Product: A less polar spot compared to the hydrolyzed product might be the decarboxylated pyrazole. This can be minimized by avoiding high temperatures.

  • Pyrazolone Derivatives: In some pyrazole syntheses, the formation of pyrazolone byproducts can occur. The reaction pathway leading to pyrazoles can sometimes also lead to the formation of these five-membered lactam rings. Careful control of reaction conditions is necessary to favor the desired pyrazole product.

Q3: The purification of my product is difficult. What are the recommended methods?

Purification of this compound can be challenging due to its polarity. Here are some suggested purification strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system for recrystallization needs to be determined empirically. Common solvents to try include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from less polar impurities. For more polar byproducts, a different solvent system might be required.

  • Extraction: A liquid-liquid extraction during the workup can help to remove some impurities. For instance, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can remove acidic impurities such as the hydrolyzed carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method involves the cyclocondensation reaction of a suitable precursor with hydrazine hydrate. A widely used precursor is ethyl 2-cyano-3-ethoxyacrylate (an enaminonitrile), which can be synthesized from ethyl cyanoacetate and triethyl orthoformate. The reaction with hydrazine hydrate typically proceeds in a protic solvent like ethanol.

Q2: What is the role of a base, such as triethylamine, in the synthesis?

In some protocols for pyrazole synthesis from enaminonitriles, a base like triethylamine is used to facilitate the reaction. It can act as a catalyst by deprotonating the hydrazine or the intermediate, thereby increasing its nucleophilicity and promoting the cyclization step. However, its necessity and concentration should be optimized for each specific reaction.

Q3: Can I use a substituted hydrazine instead of hydrazine hydrate?

Yes, using a substituted hydrazine (e.g., phenylhydrazine) will lead to the corresponding N-substituted pyrazole derivative. However, be aware that using a substituted hydrazine can sometimes lead to the formation of regioisomers if the other precursor is unsymmetrical.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the cyano (C≡N) and ester (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

EntryPrecursor 1Precursor 2SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 2-cyano-3-ethoxyacrylateHydrazine hydrateEthanolNoneReflux2.5HighInferred from similar syntheses
2Diethyl cyanomalonateHydrazine hydrateAcetic AcidNone1004ModerateInferred from related reactions
3Ethyl cyanoacetate, Triethyl orthoformateHydrazine hydrateEthanolAcetic AcidReflux6GoodInferred from multi-component syntheses

Note: The yields are qualitative descriptions as specific quantitative data for the target molecule under varied conditions is limited in the provided search results. This table is illustrative based on common pyrazole syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 2-cyano-3-ethoxyacrylate

This protocol is based on common procedures for the synthesis of similar pyrazole derivatives.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Ethyl 2-cyano-3-ethoxyacrylate in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Remove Solvent D->E Reaction Complete F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3, Water, Brine F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction Failed or Low Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_reagents Poor Reagent Quality start->poor_reagents optimize_conditions Optimize Time/Temp. incomplete_reaction->optimize_conditions control_ph Control pH side_reactions->control_ph Hydrolysis avoid_heat Avoid Excessive Heat side_reactions->avoid_heat Decarboxylation purification Optimize Purification side_reactions->purification Byproducts check_reagents Use High-Purity Reagents poor_reagents->check_reagents

Caption: Troubleshooting logic for failed reactions in pyrazole synthesis.

Technical Support Center: Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; gradual heating may improve yield.[1] - Ensure starting materials are pure and dry. - Use an alternative purification method such as column chromatography or recrystallization from a different solvent system.
Formation of Side Products/Impurities - Reaction temperature too high, leading to decomposition or side reactions. - Presence of moisture or other reactive impurities in starting materials or solvents. - Incorrect stoichiometry of reactants.- Maintain strict temperature control throughout the reaction. - Use anhydrous solvents and high-purity starting materials. - Carefully control the addition rate of reagents.
Poor Solubility of Intermediates or Product - Inappropriate solvent choice.- Screen a variety of solvents to find one that provides adequate solubility for both reactants and products. - Consider using a co-solvent system.
Difficulty with Product Isolation/Purification - Product is an oil or low-melting solid. - Co-precipitation of impurities.- If the product is an oil, attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. - If co-precipitation is an issue, consider a multi-step purification process, such as a solvent wash followed by recrystallization or column chromatography.
Exothermic Reaction Difficult to Control at Scale - Poor heat transfer in a large reactor.- Ensure the reactor has adequate cooling capacity. - Use a semi-batch process where one reactant is added portion-wise to control the rate of heat generation. - Consider using a flow chemistry setup for better heat and mass transfer.
Product Discoloration - Presence of trace impurities. - Air oxidation.- Treat the crude product with activated carbon. - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is the condensation reaction between a hydrazine derivative and an ethyl 2-cyano-3-alkoxyacrylate, such as ethyl 2-cyano-3-ethoxyacrylate.[1] The reaction typically proceeds in a suitable solvent like ethanol or water.

Q2: What are the key parameters to control during the scale-up of this synthesis?

Critical parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can be difficult to manage in large reactors. Gradual heating and efficient cooling are crucial.[1]

  • Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized "hot spots."

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help manage exotherms and minimize side product formation.

  • Solvent Volume: While higher concentrations are often preferred at scale to improve throughput, this can also lead to issues with solubility and heat dissipation.

Q3: What are some potential safety hazards associated with the synthesis of pyrazole derivatives at scale?

The use of hydrazine and its derivatives poses a significant safety risk as they are toxic and potentially explosive. Diazotization reactions, if part of the synthetic route, can also be hazardous if not properly controlled. A thorough risk assessment and implementation of appropriate safety measures, such as conducting the reaction in a well-ventilated area and using personal protective equipment, are essential. For particularly hazardous steps, considering a flow chemistry approach can mitigate risks.

Q4: How can I improve the purity of my final product?

Recrystallization is a common and effective method for purifying solid products. If recrystallization is not sufficient, column chromatography using silica gel may be necessary. Washing the crude product with an appropriate solvent can also help remove certain impurities before the final purification step.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, green chemistry principles can be applied to the synthesis of pyrazole derivatives. This includes using water as a solvent, employing catalyst-free or recyclable catalysts, and utilizing multi-component reactions to improve atom economy.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from a similar synthesis and can be modified for the target molecule by using the appropriate starting materials.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Water

Procedure:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. A typical reaction time is several hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified ethyl 5-amino-1H-pyrazole-4-carboxylate.

Quantitative Data from a Similar Synthesis (Ethyl 3-amino-1H-pyrazole-4-carboxylate): [1]

ParameterValue
Starting Material (Ethyl 2-cyano-3-morpholinoacrylate) 250 gm (1.19 moles)
Hydrazine Hydrate (80%) 74 gm (1.18 moles)
Solvent (Water) 600 mL
Reaction Temperature 15-20°C (1 hr), 25-30°C (3 hrs), 40-45°C (2 hrs)
Isolation Cooling to 0-5°C and filtration

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Mix Starting Materials (Ethyl 2-cyano-3-ethoxyacrylate & Hydrazine Hydrate) start->reagents reaction 2. Reaction (Reflux in Ethanol) reagents->reaction Heat cooling 3. Cooling & Precipitation reaction->cooling filtration 4. Filtration cooling->filtration purification 5. Recrystallization filtration->purification Crude Product end End (Pure Product) purification->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? start->impurity isolation Isolation Issues? start->isolation check_completion Check Reaction Completion low_yield->check_completion Yes check_purity Check Starting Material Purity impurity->check_purity Yes change_purification Change Purification Method isolation->change_purification Yes optimize_temp Optimize Temperature check_completion->optimize_temp Incomplete solution Solution Implemented optimize_temp->solution check_purity->change_purification Impure change_purification->solution

Caption: A logical diagram for troubleshooting common synthesis problems.

References

"alternative solvents for ethyl 5-cyano-1H-pyrazole-4-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 5-cyano-1H-pyrazole-4-carboxylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are common alternative and greener solvents for the synthesis of pyrazole derivatives like this compound?

A1: While traditional syntheses often employ volatile organic solvents such as ethanol, methanol, or acetone, several greener alternatives are gaining prominence.[1][2][3] These include:

  • Water: An environmentally benign solvent, particularly effective in certain multicomponent reactions for pyrazole synthesis.[4][5]

  • Deep Eutectic Solvents (DESs): These are biodegradable, have low toxicity, and can dissolve a wide range of organic compounds, often leading to accelerated reaction rates.[2]

  • Solvent-Free Conditions: In some cases, reactions can be conducted in the presence of an ionic salt like tetrabutylammonium bromide (TBAB) at room temperature, eliminating the need for a solvent altogether.[3]

Q2: My reaction yield is lower than expected. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide below for a step-by-step workflow. Key areas to investigate include the purity of starting materials (especially hydrazine derivatives which can degrade), reaction stoichiometry, temperature, and reaction time.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help in optimizing the reaction duration.[2]

Q3: I am observing the formation of side products or a discolored reaction mixture. What could be the reason?

A3: The formation of colored impurities is a known issue in some pyrazole syntheses, particularly when using hydrazine salts.[2] This can be due to the inherent instability of the hydrazine starting material or oxidative processes.[2] Ensuring the purity of your hydrazine is crucial. If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting byproduct formation.[2] The addition of a mild base can sometimes lead to a cleaner reaction.[2] Purification of the final product through recrystallization or column chromatography is often necessary to remove these impurities.[2]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a structured approach to diagnosing and resolving low yields in the synthesis of this compound.

Low_Yield_Troubleshooting start Start: Low Yield Observed check_reagents 1. Verify Starting Material Purity & Stoichiometry start->check_reagents reagent_ok Reagents & Stoichiometry Correct check_reagents->reagent_ok reagent_issue Purify/Replace Reagents & Adjust Stoichiometry reagent_ok->reagent_issue No optimize_conditions 2. Optimize Reaction Conditions reagent_ok->optimize_conditions Yes reagent_issue->check_reagents conditions_ok Conditions Optimized? optimize_conditions->conditions_ok conditions_issue Adjust Temperature, Time, or Solvent conditions_ok->conditions_issue No monitor_reaction 3. Monitor Reaction Progress (TLC/LC-MS) conditions_ok->monitor_reaction Yes conditions_issue->optimize_conditions incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time Yes workup_issue 4. Evaluate Work-up & Purification incomplete_reaction->workup_issue No extend_time->monitor_reaction product_loss Product Loss During Extraction/Purification? workup_issue->product_loss optimize_workup Optimize Extraction/Recrystallization Solvents product_loss->optimize_workup Yes end Yield Improved product_loss->end No optimize_workup->workup_issue

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Alternative Solvent Selection

This guide assists in the decision-making process for choosing an alternative solvent for your reaction.

Solvent_Selection_Workflow start Start: Select Alternative Solvent green_goals Define 'Green' Objectives (e.g., reduce VOCs, biodegradability) start->green_goals solubility_check Assess Reagent Solubility in Potential Solvents green_goals->solubility_check water Consider Water solubility_check->water des Consider Deep Eutectic Solvents (DESs) water->des Solubility Issues? run_test Run Small-Scale Test Reactions water->run_test Soluble solvent_free Consider Solvent-Free (e.g., with TBAB) des->solvent_free Solubility Issues? des->run_test Soluble solvent_free->run_test evaluate Evaluate Yield, Purity, and Reaction Time run_test->evaluate scale_up Scale-up Promising Conditions evaluate->scale_up

Caption: Decision workflow for alternative solvent selection.

Data Presentation

Table 1: Comparison of Solvents for Pyrazole Synthesis (Illustrative)

The following table provides an illustrative comparison of different solvent systems for pyrazole synthesis, based on data for related pyrazole derivatives. Note that optimal conditions for this compound may vary.

Solvent SystemTypical ReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolPhenylhydrazine, Ethyl (ethoxymethylene)cyanoacetateReflux6-1444[6]
WaterEnaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetateReflux1Not specified for target[3][5]
Solvent-Free (TBAB)Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazinesRoom Temp.Not specified for target75-86[3]
Deep Eutectic SolventsGeneral pyrazole synthesisVariesVariesGenerally high[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Derivative in Ethanol (Adapted from a related synthesis)

This protocol is adapted from the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and can serve as a starting point for the synthesis of this compound.[6]

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

Procedure:

  • Dissolve the hydrazine derivative and ethyl (ethoxymethylene)cyanoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reflux the solution for 6 hours.

  • Allow the mixture to stand at room temperature for approximately 48 hours.

  • Reflux the reaction mixture for an additional 8 hours.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the solid from ethanol to obtain the purified product.

Protocol 2: General Procedure for Multicomponent Synthesis of Pyrazole Derivatives in Water

This is a general procedure for the synthesis of pyrazole derivatives in water, which may be adaptable for this compound.[3]

Materials:

  • Enaminone

  • Aldehyde (e.g., benzaldehyde)

  • Hydrazine hydrochloride

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Water

Procedure:

  • Prepare a stirred suspension of the hydrazine salt and ammonium acetate in water.

  • Add the enaminone, aldehyde, and ethyl cyanoacetate to the suspension.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Filter the formed precipitate.

  • Recrystallize the product from ethanol to obtain a pure sample.

References

Technical Support Center: Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 5-cyano-1H-pyrazole-4-carboxylate synthesis. The information is compiled from established chemical synthesis protocols for pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and workup of this compound and related structures.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or moderately increase the temperature.- Verify the appropriate catalyst is being used, if applicable.[1]
Side product formation.- Monitor the reaction closely using Thin Layer Chromatography (TLC) to identify the optimal reaction time.- Adjust the stoichiometry of reactants.
Product loss during workup.- If the product is water-soluble, saturate the aqueous layer with brine before extraction.- Use a continuous liquid-liquid extractor for compounds with moderate water solubility.- Ensure the pH of the aqueous layer is optimized for minimal product solubility before filtration or extraction.
Product is an Oil or Gummy Solid Presence of residual solvent.- Dry the product under high vacuum for an extended period.- Perform a solvent swap by dissolving the oil in a small amount of a low-boiling solvent (e.g., dichloromethane) and re-evaporating.
Impurities depressing the melting point.- Purify the product using silica gel column chromatography.[2]- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Triturate the oil with a non-polar solvent like hexane to remove non-polar impurities.
Formation of Regioisomers Use of an unsymmetrical starting material.This is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1]- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer.[1]- Separate the isomers using column chromatography or fractional crystallization.
Product Contaminated with Starting Materials Incomplete reaction.- As with low yield, consider extending the reaction time or increasing the temperature.[1]- Ensure efficient stirring of the reaction mixture.
Inefficient purification.- Optimize the eluent system for column chromatography to achieve better separation.- Recrystallize the product from a suitable solvent system.[3][4]
Difficulty in Product Isolation Product is highly soluble in the workup solvent.- Cool the solution in an ice bath to facilitate precipitation.[1]- Reduce the volume of the solvent by evaporation under reduced pressure.[2]- If the product is in an aqueous layer, consider salting out with NaCl or another salt to decrease its solubility.
Formation of a stable emulsion during extraction.- Add a small amount of brine to the separatory funnel.- Filter the emulsion through a pad of Celite.- Allow the emulsion to stand for an extended period, which may lead to separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for the synthesis of this compound?

A1: A general workup procedure involves pouring the reaction mixture into ice water to precipitate the crude product.[3] The solid is then collected by filtration, washed with cold water, and dried. For further purification, recrystallization from a suitable solvent such as ethanol is often employed.[3][4][5] Alternatively, after evaporation of the reaction solvent, the residue can be diluted with water and extracted with an organic solvent like a mixture of ethanol and dichloromethane. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.[2] The crude product is then purified, typically by silica gel column chromatography.[2]

Q2: How can I purify my crude this compound?

A2: The most common methods for purification are recrystallization and silica gel column chromatography. For recrystallization, ethanol is a frequently used solvent.[3][4][5] For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[2] The optimal solvent system for both techniques will depend on the specific impurities present and should be determined empirically, for instance by using TLC.

Q3: My reaction has stalled and is not proceeding to completion. What can I do?

A3: If the reaction has stalled, you can try moderately increasing the reaction temperature. You can also consider adding a catalytic amount of a weak acid, such as acetic acid, which can facilitate cyclocondensation reactions in pyrazole synthesis.[1] Ensure that your reagents are pure and that the reaction is being conducted under the appropriate atmospheric conditions (e.g., under an inert atmosphere if any of the reagents are sensitive to air or moisture).

Q4: I am observing multiple spots on my TLC plate, even after a long reaction time. What could be the cause?

A4: The presence of multiple spots could indicate the formation of side products or regioisomers.[1] The formation of regioisomers is a known challenge in pyrazole synthesis, especially when using unsymmetrical starting materials.[1] It is also possible that some of the spots correspond to unreacted starting materials or reaction intermediates. Careful analysis of the spots and comparison with starting material TLCs is recommended. If side products or isomers have formed, purification by column chromatography will likely be necessary.

Experimental Protocol: Synthesis of a Pyrazole Carboxylate Derivative

This protocol is a generalized procedure based on common methods for synthesizing pyrazole carboxylates and may need to be optimized for the specific synthesis of this compound.

1. Reaction Setup:

  • A solution of the appropriate starting materials (e.g., a hydrazine derivative and a functionalized alkene or dicarbonyl compound) is prepared in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

2. Reaction Execution:

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically ranging from 1 to 8 hours.[3][5]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • Method A: Precipitation: Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice water.[3] The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Method B: Extraction: The reaction solvent is removed under reduced pressure. The residue is then diluted with water and extracted multiple times with an organic solvent (e.g., a 10% solution of ethanol in dichloromethane).[2] The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[2]

4. Purification:

  • The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol)[3][4][5] or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pyrazole carboxylate derivative.

experimental_workflow reagents 1. Mix Starting Materials & Solvent reaction 2. Heat to Reflux (Monitor by TLC) reagents->reaction workup 3. Workup reaction->workup precipitation 3a. Precipitate in Ice Water & Filter workup->precipitation Method A extraction 3b. Solvent Evaporation & Extraction workup->extraction Method B purification 4. Purification precipitation->purification extraction->purification recrystallization 4a. Recrystallization purification->recrystallization Option 1 chromatography 4b. Column Chromatography purification->chromatography Option 2 product 5. Pure Product recrystallization->product chromatography->product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active pyrazole derivatives. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, purity, and desired structure of subsequent products. This guide provides a comparative overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparison with a closely related analogue and discussing alternative analytical techniques.

Spectroscopic Data Comparison

Due to the limited availability of public experimental data for this compound, this guide presents a comparison with its N-methylated analogue, ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate. This comparison allows for the prediction and interpretation of the spectroscopic data for the target compound.

Table 1: ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound (Predicted) ~8.1 (s, 1H, C3-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃), NH proton (broad, variable)~162 (C=O), ~140 (C5), ~135 (C3), ~115 (CN), ~95 (C4), ~62 (-CH₂-), ~14 (-CH₃)
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (Experimental) 8.05 (s, 1H, C3-H), 4.40 (q, J = 7.1 Hz, 2H, -CH₂-), 4.01 (s, 3H, N-CH₃), 1.39 (t, J = 7.1 Hz, 3H, -CH₃)161.8 (C=O), 139.7 (C5), 134.8 (C3), 114.2 (CN), 94.7 (C4), 61.7 (-CH₂-), 37.8 (N-CH₃), 14.2 (-CH₃)

Table 2: Mass Spectrometry Data

Compound Ionization Mode Predicted m/z (Adduct) Observed Fragments (Predicted)
This compound [1]ESI Positive166.0611 ([M+H]⁺), 188.0431 ([M+Na]⁺), 183.0877 ([M+NH₄]⁺)138 ([M+H-C₂H₄]⁺), 120 ([M+H-C₂H₅OH]⁺), 93 ([M+H-C₂H₅OH-HCN]⁺)
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate ESI Positive180.0767 ([M+H]⁺)152 ([M+H-C₂H₄]⁺), 134 ([M+H-C₂H₅OH]⁺), 107 ([M+H-C₂H₅OH-HCN]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of pyrazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the NH proton.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

  • Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for the ESI-MS analysis of small organic molecules is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

  • Instrument Setup:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS):

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation and record the resulting product ion spectrum.

Alternative Characterization Techniques

While NMR and MS are the primary methods for structural elucidation, other spectroscopic techniques provide valuable complementary information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H stretch (around 3300-3500 cm⁻¹), the C≡N stretch (around 2230-2260 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretches of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Pyrazole derivatives typically exhibit absorption maxima in the UV region, often between 200 and 300 nm. The position and intensity of these absorptions can be influenced by the substituents on the pyrazole ring.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Analysis ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Primary Analysis ftir FT-IR Spectroscopy purification->ftir Complementary Analysis uvvis UV-Vis Spectroscopy purification->uvvis Complementary Analysis data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis uvvis->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

A Comparative Analysis of the Biological Activity of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylate scaffold is a cornerstone in the development of novel therapeutic and agrochemical agents. The versatility of the pyrazole ring, coupled with the electronic and steric effects of various substituents, allows for the fine-tuning of biological activity across a spectrum of targets. This guide provides an objective comparison of the performance of substituted pyrazole carboxylates, supported by experimental data, to aid in the design and development of next-generation bioactive molecules.

Antifungal Activity

Substituted pyrazole carboxylates have demonstrated significant potential as antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1][2] The efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrazole and carboxamide moieties.

Compound IDR1 Substituent (at N1 of pyrazole)R2 Substituent (at C3 of pyrazole)R3 Substituent (on carboxamide nitrogen)Target FungusEC50 (mg/L)Reference
SCU2028 -CH3-CHF2-2-[(3-chlorophenyl)amino]phenylRhizoctonia solani0.022[3]
SCU3038 Not specifiedNot specifiedNot specifiedRhizoctonia solani0.016[4]
7ai Not specifiedNot specifiedIsoxazol-3-olRhizoctonia solani0.37 (µg/mL)[5]
Y47 Not specifiedNot specifiedNot specifiedGibberella zeaeNot specified (Excellent activity)[1]
1v Not specifiedNot specifiedNot specifiedFusarium graminearum0.0530 (µM)[6]

Key Observations:

  • The presence of a difluoromethyl group at the C3 position of the pyrazole ring, as seen in fluxapyroxad and other potent inhibitors, is often associated with strong antifungal activity.[7]

  • The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antifungal spectrum and potency. For instance, bulky and lipophilic groups can enhance binding to the Q-site of the SDH enzyme.[2]

  • Structure-activity relationship (SAR) studies have shown that the introduction of chlorine or fluorine atoms on the substituted phenyl ring of the carboxamide moiety can improve antifungal activity.[8]

Cytotoxic Activity against Cancer Cell Lines

The antiproliferative properties of substituted pyrazole derivatives have been investigated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.[9]

Compound IDCell LineIC50 (µM)Exposure Time (h)Reference
TOSIND MDA-MB-231 (Breast)17.7 ± 2.772[10]
PYRIND MCF7 (Breast)39.7 ± 5.872[10]
L2 CFPAC-1 (Pancreatic)61.7 ± 4.948[7]
L3 MCF-7 (Breast)81.48 ± 0.8948[7]
5e MCF-7 (Breast)15.54Not Specified[11]

Key Observations:

  • The cytotoxic effect of pyrazole derivatives is cell-line specific, indicating that the substitution pattern can be tailored for selective anticancer activity.[10]

  • The presence of specific amide derivatives at the C3 position of the pyrazole ring has been shown to reduce cell viability in several human cell lines through the inhibition of cyclin-dependent kinases.[9]

Experimental Protocols

Mycelium Growth Inhibition Assay (for Antifungal Activity)

This method is widely used to determine the in vitro antifungal activity of compounds.[5][12]

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxylate derivatives in a suitable solvent, such as acetone or DMSO, to prepare a stock solution (e.g., 1000 mg/L).[8]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-55°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L).[8] A solvent control (containing only the solvent) and a positive control (a known fungicide like carbendazol or fluxapyroxad) should also be prepared.[5]

  • Inoculation: Place a mycelial disc (typically 4-5 mm in diameter) from a fresh culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours), or until the mycelium in the control plate reaches the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using a suitable statistical method.

MTT Assay (for Cytotoxic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][13]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds in the cell culture medium. The final DMSO concentration should typically not exceed 0.5% (v/v).[14] Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the SDH enzyme.[17]

  • Enzyme Preparation: Isolate mitochondria from the target fungus or use a commercially available SDH assay kit.

  • Assay Reaction: The assay typically involves the oxidation of succinate, which is coupled to the reduction of a chromogenic or fluorogenic substrate.

  • Inhibitor Addition: Add the pyrazole carboxylate compounds at various concentrations to the reaction mixture.

  • Measurement: Monitor the change in absorbance or fluorescence over time to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Synthesis and Screening Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of substituted pyrazole carboxylates.

Succinate Dehydrogenase (SDH) Inhibition Pathway

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (ETC) succinate Succinate fumarate Fumarate succinate->fumarate SDH sdh Succinate Dehydrogenase (Complex II) q Ubiquinone (Q) sdh->q 2e- atp ATP Synthesis sdh->atp Blocked complex_iii Complex III q->complex_iii 2e- complex_iii->atp inhibitor Pyrazole Carboxylate Inhibitor inhibitor->sdh Binds to Q-site

Caption: The mechanism of action of pyrazole carboxylate fungicides via the inhibition of succinate dehydrogenase (SDH).

References

X-ray Crystallography of Ethyl 5-cyano-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of ethyl 5-cyano-1H-pyrazole-4-carboxylate. While crystallographic data for the parent compound, this compound, is not publicly available in the searched literature, this guide summarizes the structural information for several key derivatives, offering insights into the impact of substituent groups on the crystal packing and molecular geometry of this important heterocyclic scaffold. The pyrazole ring is a significant pharmacophore in drug discovery, and understanding its structural characteristics is crucial for rational drug design.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three derivatives of this compound, providing a basis for comparing their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂STriclinicP-17.0012(7)7.5870(8)10.1055(10)81.038(2)72.173(2)65.643(1)465.26(8)2
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateC₁₃H₁₅N₃O₄SMonoclinicP2₁/n6.27869(7)15.43607(12)15.27141(13)9096.2633(9)901471.24(2)4
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateC₁₁H₁₂N₄O₂MonoclinicCc16.146(5)14.653(4)14.621(4)90106.052(8)903324.3(16)12

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of pyrazole derivatives generally follow a standard workflow. Below are detailed protocols based on the available literature for similar compounds.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the cyclization of a suitably substituted precursor. For example, the synthesis of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate involves the reaction of potassium hydroxide, ethyl cyanoacetate, carbon bisulfide, dimethyl sulfate, and hydrazine hydrate in ethanol.

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for pyrazole derivatives include ethanol, methanol, or mixtures of solvents. The process is usually carried out at room temperature over several days to a week to allow for the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Refinement

Data Collection: Single-crystal X-ray diffraction data is collected on an automated diffractometer, such as a Bruker SMART CCD or Oxford Diffraction Xcalibur, equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. The data is typically collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

experimental_workflow synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution analysis Data Analysis structure_solution->analysis

Caption: General workflow for X-ray crystallography of pyrazole derivatives.

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of purity for ethyl 5-cyano-1H-pyrazole-4-carboxylate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their performance based on currently available data for similar pyrazole derivatives.

Comparison of Quantitative Performance

The choice of an analytical method depends on various factors, including the required precision, accuracy, sensitivity, and the nature of potential impurities. Below is a summary of the key performance characteristics of the discussed analytical techniques.

Analytical MethodPrincipleLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Remarks
HPLC-UV Chromatographic separation based on polarity, with UV detection.>0.99998-102%<2%LOD: ~0.01 µg/mL LOQ: ~0.03 µg/mLRobust and widely used for routine purity analysis and impurity profiling.[1][2]
GC-MS Chromatographic separation based on volatility, with mass spectrometric detection.>0.99895-105%<5%LOD: pg range LOQ: pg-ng rangeHighly sensitive and specific, ideal for identifying volatile impurities.[3]
qNMR Quantitative analysis based on the direct relationship between signal intensity and the number of nuclei.Not applicable (direct method)99-101%<1%Dependent on sample concentration and instrument sensitivity.An absolute method that does not require a reference standard of the analyte.[4][5][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and common technique for the purity assessment of pyrazole derivatives.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). The exact composition should be optimized to achieve good separation of the main peak from any impurities. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This should be determined experimentally by running a UV scan of a standard solution.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with known impurities to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.[1]

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument to assess the method's robustness. The %RSD should also be within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds and can be used to detect residual solvents and other volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A suitable temperature program should be developed to separate the analyte from potential impurities. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[3]

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For the analysis of residual solvents, a headspace GC-MS method may be more appropriate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[5][6][7]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Program: A single pulse experiment (e.g., 'zg' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (at least 5 times the longest T1 relaxation time of the signals of interest). A value of 30-60 seconds is often used.

    • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Pulse Angle: A 90° pulse angle.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

Data Processing and Calculation:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Data Processing & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC Liquid Sample GC_MS GC-MS Analysis Sample_Preparation->GC_MS Volatile Sample qNMR qNMR Analysis Sample_Preparation->qNMR Solution in NMR tube Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition qNMR->Data_Acquisition Data_Analysis Data Analysis (Integration, Calculation) Data_Acquisition->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Caption: General workflow for the purity analysis of this compound.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR HPLC_Robustness High Robustness HPLC_Routine Routine Analysis HPLC_Impurity Impurity Profiling GCMS_Sensitivity High Sensitivity GCMS_Specificity High Specificity GCMS_Volatile Volatile Impurities qNMR_Absolute Absolute Method qNMR_NoStandard No Analyte Standard Needed qNMR_Accuracy High Accuracy Analyte This compound Purity Analyte->HPLC_Robustness Suitable for Analyte->GCMS_Sensitivity Suitable for Analyte->qNMR_Absolute Suitable for

Caption: Comparison of key characteristics of analytical methods for purity determination.

References

A Comparative Guide to Pyrazole Building Blocks: Ethyl 5-Cyano-1H-pyrazole-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its metabolic stability and versatile substitution patterns that allow for fine-tuning of physicochemical and pharmacological properties. Among the diverse array of pyrazole-based building blocks, ethyl 5-cyano-1H-pyrazole-4-carboxylate stands out as a highly versatile precursor for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. This guide provides an objective comparison of this compound with other key pyrazole building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal starting material for drug discovery programs.

Synthetic Routes to Key Pyrazole Building Blocks: A Comparative Analysis

The synthesis of functionalized pyrazoles can be achieved through several established methods, most notably the Knorr pyrazole synthesis and the Thorpe-Ziegler reaction. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. Below is a comparison of common synthetic strategies for producing this compound and other valuable pyrazole building blocks.

Building BlockSynthetic RouteStarting MaterialsReagents & ConditionsYield (%)Reference
This compoundThorpe-Ziegler CyclizationEthyl 2-cyano-3,3-bis(methylthio)acrylate, Hydrazine hydrateNot specifiedNot specified[1][2]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateKnorr Pyrazole SynthesisEthyl (ethoxymethylene)cyanoacetate, PhenylhydrazineEthanol, reflux44[3]
Ethyl 5-amino-1H-pyrazole-4-carboxylateKnorr Pyrazole SynthesisEthyl ethoxymethylcyanoacetate, Hydrazine hydrateAnhydrous ethanol, reflux66.78[4]
Ethyl 3-amino-1H-pyrazole-4-carboxylateKnorr Pyrazole SynthesisEthyl (E)-2-cyano-3-ethoxyacrylate, HydrazineEthanol, reflux99[4]
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCondensationKetene dithioacetal, HydrazidesDMF, K2CO3, refluxNot specified[5]

Experimental Protocols

Detailed methodologies for the synthesis of key pyrazole building blocks are provided below. These protocols are intended as a starting point and may require optimization based on specific substrates and desired scale.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Knorr Synthesis)

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol is refluxed for 6 hours.[3]

  • The mixture is allowed to stand for approximately 48 hours and is then refluxed for an additional 8 hours.[3]

  • The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.[3]

  • The solid is recrystallized from ethanol to afford the final product.[3]

Protocol 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Knorr Synthesis)

Materials:

  • Ethyl ethoxymethylcyanoacetate

  • Hydrazine hydrate

  • Anhydrous ethanol

Procedure:

  • Add ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol) to a reaction vessel containing 200 mL of anhydrous ethanol.[4]

  • Slowly add 100 mL of hydrazine hydrate dropwise to the reaction vessel.[4]

  • Gradually heat the reaction mixture to 80 °C within 30 minutes and then heat to reflux for 4 hours.[4]

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.[4]

  • Cool the remaining solid to room temperature to allow for precipitation of a light yellow solid.[4]

  • Filter the solid, wash with cold anhydrous ethanol, and dry to obtain the final product.[4]

Protocol 3: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Knorr Synthesis)

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate

  • Hydrazine

  • Ethanol

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.[4]

  • Stir the mixture at room temperature for 10 minutes and then heat to reflux overnight.[4]

  • Remove the solvent in vacuo.[4]

  • Extract the residue with ethyl acetate, and wash with H2O and brine.[4]

  • Extract the aqueous layer with ethyl acetate three times.[4]

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.[4]

Reactivity and Applications in Medicinal Chemistry

The functional groups on the pyrazole ring dictate the subsequent chemical transformations and the types of bioactive scaffolds that can be accessed. The cyano group of this compound and the amino group of its counterparts offer distinct reactivity profiles, making them suitable for different synthetic strategies.

The cyano group is a versatile handle for the construction of fused pyrimidine rings, such as in pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in kinase inhibitors. The amino group, on the other hand, is a key nucleophile in the synthesis of fused pyridine rings, leading to the formation of pyrazolo[3,4-b]pyridines, another important class of bioactive molecules.

Building Block FeatureSubsequent ReactionsResulting ScaffoldTherapeutic Area (Example)
5-Cyano GroupCyclization with formamide, followed by chlorination and aminationPyrazolo[3,4-d]pyrimidineDHFR Inhibition (Anticancer)[6]
5-Amino GroupCyclization with 1,3-dicarbonyl compoundsPyrazolo[3,4-b]pyridineAmyloid Plaque Imaging (Alzheimer's)[7]
5-Amino GroupReaction with azlactonesTetrahydro-1H-pyrazolo[3,4-b]pyridinesAntioxidant[8]

Role in Inhibiting Cellular Signaling Pathways

Pyrazole-containing compounds have demonstrated significant activity as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway are two prominent examples where pyrazole-based inhibitors have shown therapeutic promise.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in various cancers and autoimmune diseases.[9] Pyrazole-based inhibitors can effectively block the activity of JAK kinases, thereby inhibiting downstream signaling and cellular proliferation.[10][11]

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PyrazoleInhibitor Pyrazole-based Inhibitor JAK->PyrazoleInhibitor pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Initiates PyrazoleInhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

VEGFR Signaling Pathway

The VEGFR signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Pyrazole derivatives have been developed as potent inhibitors of VEGFR kinases, thereby blocking angiogenesis and suppressing tumor progression.[13]

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the objective comparison of different pyrazole building blocks. The following workflow outlines the key steps from synthesis to the evaluation of their utility in generating bioactive compounds.

Experimental_Workflow Start Select Pyrazole Building Blocks Synthesis Synthesize Building Blocks (e.g., Knorr, Thorpe-Ziegler) Start->Synthesis Analysis1 Characterize & Quantify (NMR, MS, Yield, Purity) Synthesis->Analysis1 Reaction Perform Subsequent Reactions (e.g., Cyclizations) Analysis1->Reaction Analysis2 Analyze Products & Yields Reaction->Analysis2 Comparison Comparative Analysis of Reactivity & Utility Analysis2->Comparison End Select Optimal Building Block Comparison->End

Caption: Workflow for the comparative evaluation of pyrazole building blocks.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a cyano and an ester functional group on the pyrazole core provides a strategic advantage for the synthesis of diverse heterocyclic scaffolds, particularly those found in potent kinase inhibitors. While other pyrazole building blocks, such as the corresponding 5-amino derivatives, also offer significant synthetic utility, the choice of the optimal precursor will ultimately depend on the specific target molecule and the desired synthetic strategy. This guide provides a framework for making an informed decision by presenting a comparative analysis of their synthesis, reactivity, and application in the context of modern drug discovery.

References

"structure-activity relationship of ethyl 5-cyano-1H-pyrazole-4-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of ethyl 5-cyano-1H-pyrazole-4-carboxylate analogs and related pyrazole derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of anticancer activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound core, in particular, serves as a versatile template for the development of potent enzyme inhibitors and cytotoxic agents. This guide synthesizes findings from multiple studies to elucidate how modifications to this core structure influence biological outcomes.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro anticancer activity of various pyrazole-4-carboxamide and related pyrazole analogs against different cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.

Compound IDCore Structure ModificationR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
7a 5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamide-phenylamino-phenylHepG26.1 ± 1.9[1]
7b 5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamide-phenylamino-4-methylphenylHepG27.9 ± 1.9[1]
5a 5-amino-1H-pyrazole-4-carboxamide-phenylamino-phenylHCT-11617.4 ± 3.2[1]
5b 5-amino-1H-pyrazole-4-carboxamide-phenylamino-4-methylphenylHCT-11620.5 ± 3.5[1]
5f 5-amino-1H-pyrazole-4-carboxamide-4-chlorophenylamino-phenylHCT-11622.1 ± 3.8[1]
5g 5-amino-1H-pyrazole-4-carboxamide-4-chlorophenylamino-4-methylphenylHCT-11625.3 ± 3.9[1]
13 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile--IGROVI0.04[2]
6k Pyrazole-4-carboxamide analog--HeLa0.43[3]
6k Pyrazole-4-carboxamide analog--HepG20.67[3]
10h 5-amino-1H-pyrazole-4-carboxamideCovalent warheadPan-FGFR targeting moietyNCI-H5200.019[4]
10h 5-amino-1H-pyrazole-4-carboxamideCovalent warheadPan-FGFR targeting moietySNU-160.059[4]
10h 5-amino-1H-pyrazole-4-carboxamideCovalent warheadPan-FGFR targeting moietyKATO III0.073[4]

From the data, several structure-activity relationships can be inferred:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the pyrazole ring significantly impacts activity. For instance, the introduction of a 5-((1H-indol-3-yl)methyleneamino) moiety (compounds 7a and 7b ) leads to potent activity against the HepG2 cell line.[1]

  • Amide Substituents: Variations in the substituents on the carboxamide nitrogen influence cytotoxicity. Generally, the specific substitution pattern on the aryl rings attached to the pyrazole core and the amide nitrogen can modulate the anticancer potency.

  • Heterocyclic Fusions: Fusing other heterocyclic rings to the pyrazole core can drastically enhance activity. Compound 13 , which features a 1,3,4-oxadiazole ring, demonstrates exceptionally high cytotoxicity against the IGROVI ovarian tumor cell line.[2]

  • Target-Specific Modifications: The development of covalent inhibitors, such as compound 10h which targets Fibroblast Growth Factor Receptors (FGFRs), showcases the potential for highly potent and specific analogs. This compound demonstrated nanomolar activity against several cancer cell lines.[4]

Experimental Protocols

The biological activities summarized above were determined using standardized in vitro assays. A detailed methodology for a commonly employed cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Test compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A control group receiving only medium with the same concentration of DMSO is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Core This compound Position 1 Position 3 Position 5 R1 N1-Substitution (e.g., Aryl, Alkyl) Core:R1->R1 R3 C3-Substitution (e.g., Amino, Aryl) Core:R3->R3 R5 C5-Substitution (e.g., Amino, Heterocycle) Core:R5->R5 Carboxylate Carboxylate Modification (e.g., Amidation) Core->Carboxylate Activity Anticancer Potency (IC50) R1->Activity R3->Activity R5->Activity Carboxylate->Activity MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazole analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

A Comparative Guide to the Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate: A Traditional Two-Step Method vs. a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized heterocyclic scaffolds is a paramount objective. The pyrazole core, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of a traditional, established synthetic route and a modern, one-pot multicomponent approach for the synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of various bioactive molecules.

Comparison of Synthetic Routes

The validation of a new synthetic pathway necessitates a thorough comparison with existing methods across several key metrics. Here, we compare a conventional two-step synthesis, adapted from the well-established preparation of the analogous ethyl 5-amino-1H-pyrazole-4-carboxylate, with a proposed novel one-pot, four-component reaction.

MetricRoute A: Traditional Two-Step Synthesis (Adapted)Route B: Novel One-Pot Multicomponent Synthesis (Proposed)
Number of Steps 21
Overall Yield ~75-85% (Estimated)80-90% (Anticipated based on similar reactions)
Reaction Time 6-8 hours1-2 hours
Atom Economy ModerateHigh
Process Simplicity Moderate (involves isolation of intermediate)High (all reagents in a single pot)
Green Chemistry Use of organic solvents (ethanol)Potential for aqueous reaction medium
Scalability Established and scalablePotentially scalable, may require optimization

Experimental Protocols

Route A: Traditional Two-Step Synthesis (Adapted from the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate)

This route is based on the classical and widely used condensation of a hydrazine with an ethoxymethylene derivative.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a stirred mixture of ethyl cyanoacetate (1 mol) and triethyl orthoformate (1.2 mol), acetic anhydride (1.5 mol) is added.

  • The reaction mixture is heated at 120-130°C for 2-3 hours, with the ethanol formed during the reaction being distilled off.

  • After cooling, the excess reactants and acetic anhydride are removed by vacuum distillation to yield crude ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 mol) in ethanol (500 mL), hydrazine hydrate (1 mol) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 3-4 hours.

  • Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to afford ethyl 5-amino-1H-pyrazole-4-carboxylate.

Note: To obtain the target this compound via a traditional route, a Sandmeyer-type reaction on the 5-amino pyrazole could be envisioned, which would add complexity and steps to the synthesis.

Route B: Novel One-Pot, Four-Component Synthesis (Proposed)

This proposed route leverages the principles of green chemistry and process intensification by combining four starting materials in a single reaction vessel. This approach is based on similar reported multicomponent syntheses of pyrazole derivatives.

Proposed Protocol:

  • In a round-bottom flask, a mixture of an appropriate aldehyde (e.g., formaldehyde or a derivative, 1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) is prepared in a suitable solvent (e.g., ethanol or water, 10 mL).

  • A catalyst, such as a catalytic amount of a base (e.g., piperidine or triethylamine) or a Lewis acid, may be added to facilitate the reaction.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for 1-2 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried to yield this compound.

Visualization of Synthetic Workflows

To visually represent the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.

Route_A cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Ethyl Cyanoacetate + Triethyl Orthoformate + Acetic Anhydride B Heating (120-130°C) A->B C Distillation B->C D Ethyl 2-cyano-3-ethoxyacrylate (Intermediate) C->D E Intermediate + Hydrazine Hydrate in Ethanol D->E F Reflux E->F G Precipitation & Filtration F->G H Ethyl 5-amino-1H-pyrazole-4-carboxylate G->H

Caption: Workflow for the Traditional Two-Step Synthesis (Route A).

Route_B cluster_one_pot One-Pot Reaction A Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate (in solvent with catalyst) B Stirring at RT or Reflux A->B C Precipitation & Filtration B->C D This compound C->D

A Comparative Analysis of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of these synthetic routes. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in catalyst selection and methods development.

The pyrazole scaffold is a privileged structure in a vast array of pharmaceuticals and functional materials. Consequently, the development of efficient and sustainable methods for its synthesis is an area of intense research. Catalysis plays a pivotal role, with a diverse range of homogeneous and heterogeneous systems being employed to facilitate the construction of the pyrazole ring, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[1][2]

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is typically evaluated based on several key metrics: reaction yield, reaction time, temperature, and catalyst loading. The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity and recyclability.[3] Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction mixture.[3] In contrast, heterogeneous catalysts, while sometimes exhibiting lower activity, offer the significant advantages of easy recovery and reuse, contributing to more sustainable and cost-effective processes.[3][4]

The following table summarizes the performance of a selection of recently reported catalysts for pyrazole synthesis, highlighting the diversity of approaches and their respective efficiencies.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Catalyst TypeReference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled Conditions--up to 95Heterogeneous[5][6]
Copper Ferrite (CuFe₂O₄)Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetateWater604 hours85–97Heterogeneous[4]
Mn/ZrO₂Ethyl acetoacetate/Dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydesEthanol80 (Ultrasound)10 minutes88–98Heterogeneous[4]
Nickel-based CatalystAcetophenone, Hydrazine, BenzaldehydeEthanolRoom Temperature3 hoursGood to ExcellentHeterogeneous[7]
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90Homogeneous[8]
Silver Triflate (AgOTf)Trifluoromethylated ynones, Aryl/alkyl hydrazines-Room Temperature1 hourup to 99Homogeneous[5]
Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazines-Room Temperature--Homogeneous[5]
FeCl₃/PVPArylhydrazines, Malononitrile derivativesWater/PEG-400-2-4 hoursup to 97Homogeneous[9]
Ammonium ChlorideAcetylacetone, Hydrazine hydrateEthanolReflux4-6 hours-Homogeneous (Green)[10]
Sodium GluconateAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate----Homogeneous (Green)[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for pyrazole synthesis using both heterogeneous and homogeneous catalytic systems.

Protocol 1: Heterogeneous Catalysis - Synthesis of Pyranopyrazoles using Mn/ZrO₂

This protocol describes the synthesis of pyrano[2,3-c]pyrazoles via a one-pot, multicomponent reaction under ultrasound irradiation, as reported by Heravi et al.[4]

Materials:

  • Ethyl acetoacetate or dimethylacetylenedicarboxylate

  • Malononitrile

  • Hydrazine hydrate

  • Aryl aldehydes

  • Ethanol

  • Mn/ZrO₂ catalyst

Procedure:

  • In a suitable reaction vessel, combine ethyl acetoacetate/dimethylacetylenedicarboxylate, malononitrile, hydrazine hydrate, the respective aryl aldehyde, and 5 mL of ethanol.

  • Add 30 mg of the Mn/ZrO₂ catalyst to the mixture.

  • Subject the reaction mixture to ultrasound irradiation at 80 °C for 10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst can be recovered for reuse. The product is then isolated and purified using standard techniques.

Protocol 2: Homogeneous Catalysis - Knorr Synthesis of 3,5-Dimethylpyrazole

This classic protocol utilizes glacial acetic acid as a catalyst for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.[8][10]

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, a few drops)[10]

  • Ammonium chloride (alternative catalyst)[10]

Procedure:

  • In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.[10]

  • Add 40 mmol of hydrazine hydrate and the catalyst (e.g., 2 mmol of ammonium chloride or a few drops of glacial acetic acid).[10]

  • Stir the mixture thoroughly using a magnetic stirrer for 30-45 minutes.[10]

  • Attach a condenser and heat the mixture under reflux using a heating mantle for 4-6 hours.[10]

  • After cooling to room temperature, filter the mixture to remove any solid catalyst.[10]

  • Concentrate the filtrate using a rotary evaporator.[10]

  • The crude product can then be purified by crystallization.[10]

Visualizing the Workflow and Mechanisms

Understanding the experimental workflow and the underlying reaction mechanism is key to optimizing and troubleshooting synthetic procedures.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 1,3-Dicarbonyl and Hydrazine catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst In Solvent heat 3. Heat Mixture (Reflux) catalyst->heat cool 4. Cool Reaction heat->cool isolate 5. Isolate Crude Product (e.g., Filtration) cool->isolate purify 6. Purify Product (e.g., Recrystallization) isolate->purify

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

The mechanism of the Knorr synthesis typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_int Cyclic Intermediate hydrazone->cyclic_int Intramolecular Cyclization pyrazole Pyrazole Product cyclic_int->pyrazole Dehydration (-H₂O)

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Conclusion

The synthesis of pyrazoles is a mature field with a wide array of catalytic methods available. The choice of catalyst depends on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and considerations of sustainability and cost. Heterogeneous catalysts, particularly those based on nanoparticles, are gaining prominence due to their high efficiency and reusability.[4] Concurrently, the development of green catalytic systems using benign solvents and catalysts remains a key area of focus.[9][10] This guide provides a starting point for researchers to navigate the diverse landscape of catalysts for pyrazole synthesis and to select the most appropriate method for their specific research and development needs.

References

A Comparative Guide to the Regioselectivity of Reactions Involving Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioselectivity observed in key reactions of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a versatile building block in medicinal chemistry. Understanding the factors that govern the regiochemical outcome of its reactions is crucial for the efficient synthesis of targeted therapeutic agents. This document summarizes available experimental data, details relevant protocols, and provides visual aids to clarify reaction pathways and experimental workflows.

N-Functionalization: A Tale of Two Nitrogens

The pyrazole ring of this compound possesses two nitrogen atoms, N1 and N2, which exhibit distinct reactivity profiles. The regioselectivity of N-functionalization reactions, such as N-alkylation and N-arylation, is influenced by a delicate interplay of electronic and steric factors of the substituents on the pyrazole ring, the nature of the electrophile, and the reaction conditions.

N-Alkylation

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions and the structure of the alkylating agent. Electron-withdrawing groups on the pyrazole ring, such as the cyano and ethyl carboxylate groups in the title compound, generally decrease the nucleophilicity of the adjacent nitrogen atoms. However, the N2 nitrogen is often more sterically accessible, leading to a preference for N2-alkylation with bulky alkylating agents. Conversely, smaller alkylating agents may favor reaction at the more electronically nucleophilic N1 position, particularly under thermodynamic control.

Table 1: Regioselectivity of N-Alkylation of Substituted Pyrazoles

Alkylating AgentSubstrateBase/SolventN1:N2 RatioTotal Yield (%)Reference
n-PentanolMethyl 5-bromo-1H-indazole-3-carboxylateDEAD, PPh3/THF1:2.578[1]
Isopropyl iodideMethyl 5-bromo-1H-indazole-3-carboxylateNaH/DMF1:1.284[1]

Note: Data for the specific target molecule, this compound, is limited in the reviewed literature. The data presented here for a related indazole derivative illustrates the general principles of regioselectivity.

N-Arylation

N-arylation of pyrazoles typically requires a catalyst, such as a copper or palladium complex, and the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. In the case of substituted pyrazoles, the electronic nature of the substituents on both the pyrazole and the aryl halide plays a significant role in determining the N1/N2 selectivity.

A study on the regioselective synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates provides valuable insights into the factors governing N-arylation. The reaction of arylhydrazines with diethyl [(dimethylamino)methylene]malonate proceeds with high regioselectivity to afford the N1-aryl pyrazole derivatives.[2]

Table 2: Regioselective Synthesis of N-Aryl-5-hydroxypyrazole-4-carboxylates [2]

ArylhydrazineProductYield (%)
4-ChlorophenylhydrazineEthyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate60
Naphthalen-2-ylhydrazineEthyl 1-(naphthalen-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate78
2,4,6-TrichlorophenylhydrazineEthyl 1-(2,4,6-trichlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate86
4-(Trifluoromethyl)phenylhydrazineEthyl 1-(4-(trifluoromethyl)phenyl)-5-hydroxy-1H-pyrazole-4-carboxylate80

Cycloaddition Reactions: Building Complexity

A more common approach involves the use of pyrazole derivatives as dipolarophiles in 1,3-dipolar cycloadditions. For example, the double bond of an N-alkenyl pyrazole can react with 1,3-dipoles like nitrile oxides or azides to form isoxazoline or triazoline rings, respectively. The regioselectivity of these cycloadditions is primarily governed by the electronic properties of the interacting frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.

Experimental Protocols

General Procedure for N-Alkylation of Indazoles[1]

To a solution of the indazole (1.0 eq) in anhydrous DMF (0.2 M) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C. The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkyl halide (1.1 eq). The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N1 and N2 alkylated products.

General Procedure for the Regioselective Synthesis of Ethyl 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates[2]

A solution of the arylhydrazine hydrochloride (1.0 eq) and diethyl [(dimethylamino)methylene]malonate (1.1 eq) in ethanol is heated at reflux for the time indicated by TLC analysis. The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of methanol, water, and triethylamine. The mixture is stirred at room temperature until the cyclization is complete. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general reaction pathways for N-alkylation and a logical workflow for confirming the regioselectivity of these reactions.

N_Alkylation_Pathway pyrazole This compound deprotonation Deprotonation (Base) pyrazole->deprotonation anion Pyrazole Anion deprotonation->anion alkylation Alkylation (R-X) anion->alkylation N1_product N1-alkylated product alkylation->N1_product Attack at N1 N2_product N2-alkylated product alkylation->N2_product Attack at N2

Caption: General reaction pathway for the N-alkylation of this compound.

Regioselectivity_Workflow cluster_reaction Reaction & Workup cluster_analysis Analysis & Characterization cluster_confirmation Confirmation start Start with Pyrazole Derivative reaction Perform N-alkylation or N-arylation start->reaction workup Reaction Workup & Crude Isolation reaction->workup separation Separation of Isomers (e.g., Column Chromatography) workup->separation nmr NMR Spectroscopy (1H, 13C, NOESY) separation->nmr mass_spec Mass Spectrometry separation->mass_spec xray X-ray Crystallography (if suitable crystals are obtained) separation->xray structure Structure Elucidation of each Isomer nmr->structure mass_spec->structure xray->structure ratio Determine Isomer Ratio structure->ratio

Caption: Experimental workflow for confirming the regioselectivity of N-functionalization reactions.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling ethyl 5-cyano-1H-pyrazole-4-carboxylate, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care. Based on available safety data, this chemical is considered hazardous and should be treated as such.[1] Always wear standard personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and appropriate gloves.[2] Ensure that all handling of the compound, including preparation for disposal, is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Key Safety Information

For quick reference, the following table summarizes essential safety information for this compound and its analogs.

ParameterInformationSource
Hazard Classification Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]Safety Data Sheet
Primary Hazards IrritantPubChem
Incompatible Materials Strong oxidizing agents, acids.[1]Safety Data Sheet
First Aid: Eyes Rinse immediately with plenty of water for at least 15 minutes.[1][3]Safety Data Sheet
First Aid: Skin Wash off immediately with plenty of soap and water.[1]Safety Data Sheet
First Aid: Inhalation Move victim to fresh air.[1][3]Safety Data Sheet
First Aid: Ingestion Rinse mouth with water. Call a physician or poison control center.[1][3]Safety Data Sheet

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

Experimental Protocol for Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing a lab coat, safety goggles, and nitrile gloves.[2]

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container. This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[2]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[5]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard warnings.[2][7] The label should also include the date of waste generation and the principal investigator's name and contact information.[7]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory, away from incompatible materials.[2]

  • Waste Disposal Request: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[2][7]

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste: Collect in a labeled, sealed container segregate->solid_waste Solid liquid_waste Liquid Waste: Collect in a separate, labeled, sealed container segregate->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup Request store_waste->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities, as regulations may vary.[2] By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of ethyl 5-cyano-1H-pyrazole-4-carboxylate. The following procedures are based on the known hazards of similar chemical structures, including cyanide-containing compounds and pyrazole derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the target molecule.

I. Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data on Similar Compounds:

Hazard ClassificationAssociated CompoundSource
Harmful if swallowedEthyl 4-cyano-1H-pyrazole-5-carboxylate[3]
Causes skin irritationEthyl 4-cyano-1H-pyrazole-5-carboxylate[3]
Causes serious eye irritationEthyl 4-cyano-1H-pyrazole-5-carboxylate[3]
May cause respiratory irritationEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[4]
Fatal if swallowed, in contact with skin, or if inhaled (for cyanide salts)Cyanide Salts[1]
Very toxic to aquatic life (for cyanide salts)Cyanide Salts[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption. Nitrile gloves offer good chemical resistance.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or be absorbed through the eyes.[2][5]
Body Protection A flame-resistant lab coat, a chemical-resistant apron, and closed-toe shoes.Prevents skin contact with the chemical. An apron offers an additional layer of protection against spills.[2][5]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1][2] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required.[6]Minimizes the risk of inhaling hazardous dust or vapors.

II. Operational Plan: Step-by-Step Handling

A. Pre-Handling Preparations:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are easily accessible.[1] Have an emergency plan in place for spills or personal exposure.

  • Fume Hood Check: Verify that the chemical fume hood is functioning correctly. All handling of the solid compound and its solutions must be performed within the fume hood.[1][2]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated work area.

B. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound in a tared container inside the chemical fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, tightly close the container and decontaminate any surfaces that may have come into contact with the chemical.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

A. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, labeled, and sealed hazardous waste container. Double bag dry cyanide-containing waste.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container. Store liquid cyanide salt waste in a tightly closed container within secondary containment in a designated area inside a fume hood.[1]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

B. Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as acids and strong oxidizing agents.[1][4]

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain.

IV. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Guide B Verify Fume Hood Functionality A->B C Don Full PPE B->C D Weigh Compound in Fume Hood C->D E Prepare Solution / Perform Reaction D->E F Decontaminate Surfaces E->F G Segregate & Label Waste F->G H Store Waste Securely G->H I Arrange for EHS Disposal H->I

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyano-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-cyano-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.